5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO2/c1-11(2)8-13-12(14-9-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMSNYZDFMWLGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472654 | |
| Record name | 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5123-13-7 | |
| Record name | 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5,5-Dimethyl-1,3,2-dioxaborinan-2-yl) benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane chemical properties
An In-depth Technical Guide to the Chemical Properties of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Introduction
This compound, also known as neopentyl glycol phenylboronate, is a key organoboron compound widely utilized in organic synthesis. As a stable, crystalline solid, it serves as a valuable precursor to phenylboronic acid and is frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its stability to air and moisture, compared to many other boronic acids, makes it an advantageous reagent in the synthesis of complex molecules, including pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature. It is characterized by its high stability, which allows for easier handling and storage compared to the more hygroscopic phenylboronic acid.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₅BO₂ | |
| Molecular Weight | 190.05 g/mol | |
| Melting Point | 98-103 °C | |
| Boiling Point | 100 °C at 0.75 mmHg | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in many organic solvents such as THF, toluene, and dichloromethane. |
| Stability | Stable under normal temperatures and pressures; moisture sensitive. | |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization and purity assessment of this compound. The following table summarizes its key spectral features.
Table 2: Spectroscopic Data
| Technique | Observed Peaks / Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.85-7.82 (m, 2H), 7.49-7.38 (m, 3H), 3.82 (s, 4H), 1.06 (s, 6H) |
| ¹³C NMR (CDCl₃) | δ 134.6, 131.3, 127.9, 72.5, 31.8, 21.9 |
| ¹¹B NMR (CDCl₃) | δ 30.5 (broad singlet) |
| Mass Spec (MS) | M+ at m/z 190 |
Chemical Reactivity and Applications
The primary application of this compound is as a coupling partner in Suzuki-Miyaura cross-coupling reactions. The neopentyl glycol protecting group provides enhanced stability and allows for slow, controlled release of the active phenylboronic acid under reaction conditions, which can be beneficial for certain sensitive substrates.
Suzuki-Miyaura Cross-Coupling
This compound is an excellent reagent for the formation of carbon-carbon bonds. In a typical Suzuki reaction, it couples with aryl, vinyl, or alkyl halides in the presence of a palladium catalyst and a base to form biphenyl derivatives or other coupled products. The general workflow involves the reaction of the boronate ester with an organic halide, catalyzed by a palladium complex.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Synthesis of this compound
The compound is readily synthesized from phenylboronic acid and neopentyl glycol (2,2-dimethylpropane-1,3-diol). The reaction is typically an esterification that removes water to drive the equilibrium towards the product.
Methodology:
-
To a round-bottom flask, add phenylboronic acid (1.0 eq) and neopentyl glycol (1.1 eq).
-
Add a suitable solvent, such as toluene or hexanes, that allows for azeotropic removal of water.
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., hexanes) to yield the pure product.
Caption: Experimental workflow for the synthesis of the title compound.
Safety and Handling
While generally stable, this compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) for long-term storage and use in reactions. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Table 3: Hazard Information
| Hazard Statement | Precautionary Statement |
|---|---|
| H315: Causes skin irritation. | P264: Wash hands thoroughly after handling. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/eye protection. |
| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. |
| | P305+P351+P338: IF IN EYES: Rinse cautiously with water. |
Conclusion
This compound is a versatile and highly valuable reagent in modern organic synthesis. Its enhanced stability over phenylboronic acid simplifies handling and can improve the reproducibility of cross-coupling reactions. The straightforward synthesis and purification protocols, combined with its broad utility, ensure its continued importance in the construction of complex organic molecules relevant to the pharmaceutical and materials science industries. This guide provides the foundational knowledge necessary for its effective and safe utilization in a research and development setting.
synthesis of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane from phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane, a versatile organoboron compound, from phenylboronic acid and neopentyl glycol. This compound, also known as phenylboronic acid neopentyl glycol ester, serves as a crucial building block in organic synthesis, particularly in cross-coupling reactions for the development of pharmaceuticals and advanced materials.[1][2] Its stable six-membered dioxaborinane ring structure enhances reactivity and stability.[1][3]
Reaction Principle
The core of this synthesis is an esterification reaction between phenylboronic acid and neopentyl glycol (2,2-dimethyl-1,3-propanediol). The reaction proceeds via a dehydration mechanism, where a molecule of water is eliminated for each molecule of the product formed. To drive the equilibrium towards the product, the water is typically removed azeotropically using a Dean-Stark apparatus.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Phenylboronic Acid | 1.0 equivalent | General Procedure |
| Neopentyl Glycol | 1.0 - 1.2 equivalents | General Procedure |
| Solvent | Toluene | [4] |
| Reaction Conditions | ||
| Temperature | 110 °C (Reflux) | [4] |
| Reaction Time | 8 hours | [4] |
| Apparatus | Dean-Stark Trap | [4] |
| Product Information | ||
| Product Name | This compound | |
| CAS Number | 5123-13-7 | |
| Molecular Formula | C₁₁H₁₅BO₂ | |
| Molecular Weight | 190.05 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 62-66 °C | |
| Yield | 65% (for a similar vinylboronic acid ester) | [4] |
| Characterization | ||
| ¹H NMR (CDCl₃) | δ 1.03 (s, 6H), 3.78 (s, 4H), 7.33-7.43 (m, 3H), 7.80 (d, J = 7.3 Hz, 2H) |
Experimental Protocol
This protocol is based on established methods for the synthesis of boronic esters via azeotropic dehydration.
Materials:
-
Phenylboronic acid
-
Neopentyl glycol (2,2-dimethyl-1,3-propanediol)
-
Toluene (anhydrous)
-
Magnesium sulfate or Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add phenylboronic acid (1.0 eq) and neopentyl glycol (1.1 eq).
-
Solvent Addition: Add a sufficient amount of toluene to the flask to ensure proper stirring and to fill the Dean-Stark trap.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (approximately 110 °C for toluene). The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux for approximately 8 hours or until no more water is collected.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of water collection.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography. A mixture of hexane and ethyl acetate is a common eluent system.
-
-
Characterization:
-
Collect the fractions containing the pure product and concentrate them using a rotary evaporator.
-
Dry the resulting solid under vacuum.
-
Characterize the final product by determining its melting point and by spectroscopic methods such as ¹H NMR to confirm its identity and purity.
-
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the experimental procedure.
References
An In-depth Technical Guide to the Structure and Bonding of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, bonding, synthesis, and spectroscopic properties of 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane. This organoboron compound, also known as phenylboronic acid neopentyl glycol ester, is a versatile reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This document consolidates available data on its molecular geometry, spectroscopic characteristics, and common synthetic applications, presenting it in a format tailored for researchers in chemistry and drug development.
Introduction
This compound is a key organoboron compound with the chemical formula C₁₁H₁₅BO₂ and a molecular weight of 190.05 g/mol .[1][2] Its structure features a six-membered dioxaborinane ring derived from neopentyl glycol, which confers enhanced stability and reactivity in various chemical transformations compared to other boronic esters.[3] This stability and its utility as a precursor in forming carbon-carbon and carbon-heteroatom bonds have made it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[2] This guide will delve into the fundamental aspects of its structure and bonding, supported by available experimental data and protocols.
Molecular Structure and Bonding
The core of this compound is the 1,3,2-dioxaborinane ring, a six-membered heterocycle containing a boron atom and two oxygen atoms. This ring is substituted with two methyl groups at the 5-position and a phenyl group at the 2-position.
Crystallographic Data
While a crystal structure for this compound is not publicly available, crystallographic data for the closely related analogue, 5,5-dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane (CCDC Number: 726769), provides valuable insights into the expected bond lengths and angles.[1][4] The structural similarity between the phenyl and p-tolyl groups suggests that the data from this analogue serves as a reliable approximation for the target molecule.
Table 1: Selected Bond Lengths and Angles for 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane (CCDC 726769) [1][4]
| Bond/Angle | Value (Å or °) |
| B-O(1) | 1.36 |
| B-O(2) | 1.37 |
| B-C(aryl) | 1.56 |
| O(1)-B-O(2) | 115.0 |
| O(1)-B-C(aryl) | 122.5 |
| O(2)-B-C(aryl) | 122.5 |
The dioxaborinane ring typically adopts a chair or a twisted-boat conformation to minimize steric strain. The trigonal planar geometry around the boron atom is characteristic of boronic esters.
Figure 1: 2D representation of the this compound structure.
Synthesis and Purification
Synthetic Protocol: Condensation Reaction
This compound is most commonly synthesized via the condensation of phenylboronic acid with neopentyl glycol (2,2-dimethylpropane-1,3-diol).[3] This reaction is typically carried out with azeotropic removal of water to drive the equilibrium towards the product.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine phenylboronic acid (1.0 equivalent) and neopentyl glycol (1.1 equivalents).
-
Solvent Addition: Add a suitable solvent, such as toluene or dichloromethane, to the flask. Toluene is often preferred for its ability to form an azeotrope with water.[3]
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of water collection.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[5]
Figure 2: Synthesis workflow for this compound.
Spectroscopic Data
Spectroscopic techniques are essential for the characterization and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| ¹H (Phenyl) | 7.2 - 7.8 (m) |
| ¹H (CH₂) | ~3.7 (s) |
| ¹H (CH₃) | ~1.0 (s) |
| ¹³C (Phenyl-C-B) | ~130 (often not observed) |
| ¹³C (Phenyl) | 128 - 135 |
| ¹³C (CH₂) | ~72 |
| ¹³C (C(CH₃)₂) | ~32 |
| ¹³C (CH₃) | ~22 |
| ¹¹B | 28 - 32 |
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
¹¹B NMR: Acquire a one-dimensional boron NMR spectrum. Due to the quadrupolar nature of the boron nucleus, broader signals are expected. A boron-free probe or a background subtraction method may be necessary for accurate integration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Table 3: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₁H₁₅BO₂ |
| Exact Mass | 190.1165 g/mol |
| Common Fragmentation Ions | [M-CH₃]⁺, [M-Ph]⁺, [PhBO]⁺ |
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program should be optimized to ensure good separation from any impurities.
-
MS Detection: The eluent from the GC column is introduced into the ion source of the mass spectrometer (typically using electron ionization, EI). The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-300).
Applications in Organic Synthesis
This compound is a key reagent in several important cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. This reaction is widely used in the synthesis of biaryls, polyolefins, and styrenes.[6]
Experimental Protocol for a Typical Suzuki-Miyaura Coupling:
-
Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), combine the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents) in a suitable solvent (e.g., toluene, dioxane, DMF).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with water or brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography or recrystallization.
Figure 3: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond between a boronic acid or ester and an amine, alcohol, or thiol.[7] This reaction is advantageous as it can often be performed under mild conditions, sometimes even open to the air.[7]
Experimental Protocol for a Typical Chan-Lam Coupling:
-
Reaction Setup: Combine the amine or alcohol (1.0 equivalent), this compound (1.2-2.0 equivalents), a copper(II) salt (e.g., Cu(OAc)₂, 10-20 mol%), and a ligand (e.g., pyridine, often used as the solvent) in a reaction vessel.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often open to the air, as oxygen can serve as the terminal oxidant.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the work-up typically involves dilution with an organic solvent, washing with aqueous solutions to remove the copper catalyst and other water-soluble components, drying, and solvent removal.
-
Purification: Purify the product by column chromatography or recrystallization.
Figure 4: Generalized workflow for a Chan-Lam coupling reaction.
Conclusion
This compound is a stable and versatile organoboron reagent with significant applications in organic synthesis. Its well-defined structure, characterized by a stable six-membered dioxaborinane ring, allows for predictable reactivity in a variety of important chemical transformations. This guide has provided a summary of its structural and spectroscopic properties, along with detailed experimental protocols for its synthesis and application in key cross-coupling reactions. The data and methodologies presented herein are intended to serve as a valuable resource for researchers engaged in the fields of synthetic chemistry and drug discovery.
References
- 1. This compound | C11H15BO2 | CID 11788741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 5123-13-7 | Benchchem [benchchem.com]
- 4. 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane | C12H17BO2 | CID 23005406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to Phenylboronic Acid Neopentyl Glycol Ester (CAS 5123-13-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Phenylboronic acid neopentyl glycol ester, a key reagent in modern organic synthesis. This document details its chemical and physical properties, synthesis protocols, and significant applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.
Compound Identification and Properties
Phenylboronic acid neopentyl glycol ester, registered under CAS number 5123-13-7, is an organoboron compound widely utilized as a stable and effective coupling partner in various organic reactions. It is also known by its systematic name, 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane.
Chemical and Physical Properties
The key physicochemical properties of Phenylboronic acid neopentyl glycol ester are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 5123-13-7 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₅BO₂ | --INVALID-LINK-- |
| Molecular Weight | 190.05 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid/crystal | --INVALID-LINK-- |
| Melting Point | 62-66 °C | --INVALID-LINK-- |
| Solubility | Soluble in most polar organic solvents. Poorly soluble in hexanes and carbon tetrachloride. | --INVALID-LINK-- |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
Structural and Spectroscopic Data
The structural identifiers and key spectroscopic information are crucial for the unambiguous identification and characterization of the compound.
| Identifier/Spectrum | Data |
| SMILES | CC1(C)COB(OC1)c2ccccc2 |
| InChI | 1S/C11H15BO2/c1-11(2)8-13-12(14-9-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
| ¹¹B NMR | The ¹¹B NMR spectrum is a key analytical tool for boronic esters. The chemical shift for sp²-hybridized boron in the ester typically appears in the range of 27-33 ppm. This shifts significantly upon interaction with bases or diols.[1] |
| FTIR | Characteristic peaks for boronate esters include C-O stretching (around 1220-1250 cm⁻¹) and B-C stretching (around 1000-1090 cm⁻¹).[2] |
Synthesis of Phenylboronic Acid Neopentyl Glycol Ester
The most common and straightforward synthesis of Phenylboronic acid neopentyl glycol ester involves the condensation reaction between phenylboronic acid and neopentyl glycol. This esterification is typically performed with azeotropic removal of water.
Caption: Synthesis of Phenylboronic Acid Neopentyl Glycol Ester.
Detailed Experimental Protocol: Synthesis
The following protocol is adapted from established procedures for the synthesis of boronic esters.[3]
Materials:
-
Phenylboronic acid
-
Neopentyl glycol
-
Toluene (or benzene)
-
Anhydrous Magnesium Sulfate (for drying, optional)
Equipment:
-
Round-bottomed flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Setup: Assemble a round-bottomed flask with a Dean-Stark trap and a reflux condenser.
-
Charging the Flask: To the round-bottomed flask, add phenylboronic acid (1.0 equivalent), neopentyl glycol (~1.0-1.1 equivalents), and a sufficient volume of toluene to allow for efficient reflux.
-
Reaction: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Continue the reaction until no more water is collected in the trap, which typically indicates the completion of the reaction.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude product is often a solid.
-
-
Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., hexanes) or by silica gel column chromatography if necessary. The use of a slight excess of neopentyl glycol can help ensure full conversion of the boronic acid.[3]
-
Characterization: The final product should be characterized by NMR (¹H, ¹³C, ¹¹B) and melting point analysis to confirm its identity and purity.
Applications in Organic Synthesis
Phenylboronic acid neopentyl glycol ester is a versatile reagent, primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds, vinylarenes, and other conjugated systems. Boronic esters like the neopentyl glycol derivative offer several advantages over free boronic acids, including enhanced stability, which prevents premature decomposition (e.g., protodeboronation) and allows for easier handling and purification.[4] Neopentyl esters, in particular, have shown excellent reactivity in anhydrous cross-coupling conditions.[5][6]
Caption: General Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using Phenylboronic acid neopentyl glycol ester. Conditions should be optimized for specific substrates.
Materials:
-
Aryl or vinyl halide (or triflate) (1.0 equivalent)
-
Phenylboronic acid neopentyl glycol ester (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, THF)
Equipment:
-
Schlenk flask or reaction tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Heating source (oil bath or heating mantle)
Procedure:
-
Setup: The reaction should be carried out under an inert atmosphere to prevent degradation of the catalyst.
-
Charging the Flask: To a dry Schlenk flask, add the aryl/vinyl halide, Phenylboronic acid neopentyl glycol ester, the base, and the palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using a freeze-pump-thaw cycle.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.
Safety and Handling
Phenylboronic acid neopentyl glycol ester is classified as a warning-level hazard. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
Phenylboronic acid neopentyl glycol ester (CAS 5123-13-7) is a highly valuable and stable reagent for synthetic organic chemistry. Its primary utility in Suzuki-Miyaura cross-coupling reactions makes it an indispensable tool for the construction of complex molecular architectures, which is of particular interest to researchers in drug discovery and materials science. The protocols and data presented in this guide offer a comprehensive resource for the effective use of this compound in a laboratory setting.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. 1-PHENYLVINYLBORONIC ACID, NEOPENTYL GLYCOL ESTER synthesis - chemicalbook [chemicalbook.com]
Phenylboronic Acid Neopentyl Glycol Ester: A Technical Guide to its Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and reactivity of phenylboronic acid neopentyl glycol ester. This compound is a crucial reagent in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the development of new pharmaceuticals. Understanding its stability under various conditions and its reactivity profile is paramount for its effective utilization in research and drug development.
Core Properties and Stability
Phenylboronic acid neopentyl glycol ester is a white, bench-stable solid that is significantly more stable than its corresponding free boronic acid.[1][2] This enhanced stability is a key advantage, preventing issues like protodeboronation and facilitating purification and handling.[3] However, like other boronic esters, it is susceptible to hydrolysis, especially under non-anhydrous or basic conditions.[2][4]
Hydrolytic Stability
The hydrolysis of boronic esters is a critical factor to consider in their application. While esterification generally improves stability compared to the free boronic acid, the rate of hydrolysis is influenced by the specific diol used, the substituents on the aryl ring, and the pH of the medium.[1][5] Neopentyl glycol esters, along with pinacol esters, are among the more stable and commonly used boronic esters due to steric hindrance around the boron atom.[3][4]
Kinetic studies on various arylboronic esters have shown that hydrolysis can be a dominant pathway in their decomposition, especially under basic aqueous conditions.[5] While specific quantitative data for the hydrolysis of phenylboronic acid neopentyl glycol ester across a range of pH and temperatures is not extensively documented in a single source, the general principles of boronic ester stability can be applied. It is crucial to maintain anhydrous conditions for reactions where hydrolysis could be a competing pathway.[2]
Table 1: Factors Influencing the Stability of Phenylboronic Acid Neopentyl Glycol Ester
| Parameter | Effect on Stability | Rationale | Citation |
| Moisture | Decreases stability | Leads to hydrolysis, converting the ester back to the free boronic acid. | [2][4] |
| pH | Decreased stability at high pH | Base-catalyzed hydrolysis is a significant decomposition pathway for boronic esters. | [1][5] |
| Steric Hindrance | Increased stability | The bulky neopentyl group sterically protects the boron atom from nucleophilic attack. | [3][4] |
| Temperature | Decreased stability at high temperatures | Higher temperatures can accelerate the rate of decomposition reactions, including hydrolysis. | |
| Solvent | Generally stable in aprotic organic solvents | Solvents like THF, toluene, and dioxane are commonly used for reactions involving this ester. | [2] |
Thermal and Oxidative Stability
Phenylboronic acid neopentyl glycol ester is a solid with a melting point of 62-66 °C and is generally stable under recommended storage conditions (2-8°C). While boronic acids can be susceptible to oxidation, particularly at physiological pH, the ester form offers some protection.[6] For applications in biological systems or drug delivery, the potential for oxidative degradation should be considered.[7][8]
Reactivity and Synthetic Applications
The primary utility of phenylboronic acid neopentyl glycol ester lies in its role as a coupling partner in various cross-coupling reactions. Its enhanced stability and good reactivity make it a preferred reagent in many synthetic protocols.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. Phenylboronic acid neopentyl glycol ester is an excellent substrate for this reaction, often showing improved performance compared to the free boronic acid, especially under anhydrous conditions.[2] The use of the neopentyl glycol ester can lead to higher yields and faster reaction times in certain cases.[2]
Table 2: Reactivity in Suzuki-Miyaura Cross-Coupling
| Reaction Partner | Catalyst System | Base | Solvent | Reaction Time | Yield | Citation |
| 2-Bromo-4-fluoroaniline | Pd-P(t-Bu3)-G3 | TMSOK | THF | 1.5 h | 82% | [2] |
| Aryl Halides (General) | Pd(OAc)2 | - | WEB | Variable | Good to Excellent | [9] |
| Aryl Halides (General) | PdCl2(dppf) | 2 M Na2CO3 | Toluene/Dioxane | 4 h | Good | [10] |
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Cross-Coupling Reaction
The Chan-Lam coupling is a copper-catalyzed reaction for the formation of C-N and C-O bonds.[11] While boronic acids are the traditional substrates, boronic esters can also be employed.[12] The reaction mechanism involves the formation of a copper-aryl complex, followed by reductive elimination to yield the coupled product.[11]
Table 3: Reactivity in Chan-Lam Cross-Coupling (General for Boronic Esters)
| Reaction Partner | Catalyst System | Base/Additive | Solvent | Temperature | Yield | Citation |
| Amine/Alcohol | Cu(OAc)2 | DMAP, 4Å MS | DCM/MeOH | Room Temp | Good | [12] |
| 3-isopropyl-1H-pyrazole | Cu(OAc)2 | B(OH)3, 3Å MS | Acetonitrile | 70 °C | Good | [12] |
| 2-aminopyridine | Cu(OAc)2 | DIPEA, MS | DMSO | 120 °C | Good | [12] |
Experimental Workflow: Chan-Lam Cross-Coupling
Caption: General workflow for a Chan-Lam cross-coupling reaction.
Role in Drug Development and Biological Systems
Boronic acids and their esters are of significant interest in medicinal chemistry due to their unique ability to reversibly bind with diols, a common motif in biological molecules like sugars.[13] This property has been exploited for various applications, including the development of enzyme inhibitors and drug delivery systems.[8][14][15][16]
Enzyme Inhibition
The boronic acid moiety can act as a pharmacophore, mimicking the transition state of enzymatic reactions.[15][17] This has led to the development of potent and selective enzyme inhibitors. A prominent example is the proteasome inhibitor Bortezomib, which contains a boronic acid group.[14][15] The boron atom forms a stable tetrahedral complex with the catalytic threonine residue in the proteasome's active site, leading to inhibition of its activity.[18] This disruption of the proteasome pathway ultimately induces apoptosis in cancer cells.[18]
Signaling Pathway: Boronic Acid-Based Proteasome Inhibition
Caption: Mechanism of proteasome inhibition by a boronic acid-based compound.
Experimental Protocols
Synthesis of Phenylboronic Acid Neopentyl Glycol Ester
This protocol is adapted from a literature procedure.[2]
Materials:
-
Phenylboronic acid
-
Neopentyl glycol
-
Toluene
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar, add phenylboronic acid (1.0 equiv) and neopentyl glycol (1.1 equiv).
-
Add toluene to form a suspension.
-
Fit the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux (oil bath at ~140 °C) for approximately 1.5 hours, or until no more water is collected in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the solution to a separatory funnel and wash with deionized water (4 x volume of organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Suzuki-Miyaura Cross-Coupling Using Phenylboronic Acid Neopentyl Glycol Ester
This is a general protocol based on a literature example.[2]
Materials:
-
Phenylboronic acid neopentyl glycol ester (1.2 equiv)
-
Aryl halide (e.g., 2-bromo-4-fluoroaniline, 1.0 equiv)
-
Palladium catalyst (e.g., Pd-P(t-Bu3)-G3, 0.02 equiv)
-
Base (e.g., Potassium trimethylsilanolate (TMSOK), 1.4 equiv)
-
Anhydrous THF
-
Hexane
-
1 M aqueous ethanolamine
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a glovebox, charge a reaction vessel with the aryl halide, phenylboronic acid neopentyl glycol ester, and the palladium catalyst.
-
Seal the vessel, remove it from the glovebox, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous THF via syringe.
-
In a separate flask, dissolve TMSOK in anhydrous THF.
-
Add the TMSOK solution dropwise to the reaction mixture. The reaction may be exothermic.
-
Stir the reaction at the appropriate temperature (e.g., room temperature to reflux) for the required time (typically 1-2 hours). Monitor by TLC or other appropriate methods.
-
Upon completion, cool the reaction to room temperature.
-
Transfer the mixture to a separatory funnel using hexane.
-
Extract the organic phase with 1 M aqueous ethanolamine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Chan-Lam Cross-Coupling Using a Boronic Ester
This is a general protocol adapted from literature examples.[12]
Materials:
-
Boronic ester (1.0 equiv)
-
Amine or alcohol (1.0-2.0 equiv)
-
Copper(II) acetate (Cu(OAc)2, 1.0 equiv)
-
Additive (e.g., DMAP, B(OH)3, or DIPEA, 2.0 equiv)
-
Molecular sieves (4Å or 3Å)
-
Solvent (e.g., DCM/MeOH, MeCN, or DMSO)
-
Ethyl acetate
-
Saturated aqueous NaHCO3
-
Brine
Procedure:
-
To a flask, add the boronic ester, the amine or alcohol, Cu(OAc)2, the additive, and activated molecular sieves.
-
Add the appropriate solvent.
-
Stir the mixture at the specified temperature (e.g., room temperature to 120 °C) for the required time (8-24 hours).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite or silica gel.
-
Wash the filtrate with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
Phenylboronic acid neopentyl glycol ester is a valuable and versatile reagent in organic synthesis, offering enhanced stability over the free boronic acid while maintaining excellent reactivity in key cross-coupling reactions. Its application in the synthesis of complex molecules makes it an important tool for researchers in the pharmaceutical and chemical industries. A thorough understanding of its stability profile and reactivity is essential for its successful implementation in synthetic strategies. The protocols and data presented in this guide provide a solid foundation for the effective use of this important building block.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. orgsyn.org [orgsyn.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 12. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. nbinno.com [nbinno.com]
- 14. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling [mdpi.com]
- 18. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Neopentyl Glycol in Enhancing Boronic Ester Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids and their corresponding esters are indispensable tools in modern organic synthesis and medicinal chemistry. Their utility in Suzuki-Miyaura cross-coupling reactions, as protecting groups, and as pharmacophores in drug candidates has cemented their importance. However, the inherent instability of boronic acids, particularly their propensity for dehydration to form boroxines and their susceptibility to oxidative degradation, necessitates the use of protecting groups. Diols are commonly employed to convert boronic acids into more stable cyclic boronic esters. Among the various diols utilized, neopentyl glycol (2,2-dimethylpropane-1,3-diol) offers a unique combination of steric and electronic properties that confer enhanced stability to the resulting boronic ester. This technical guide provides an in-depth analysis of the role of neopentyl glycol in boronic ester stability, offering comparative data, detailed experimental protocols, and a mechanistic understanding relevant to drug development.
Structural Basis of Neopentyl Glycol Boronic Ester Stability
The stability of a boronic ester is influenced by several factors, including the ring size of the dioxaborinane or dioxaborolane system, steric hindrance around the boron atom, and the electronic nature of the diol. Neopentyl glycol, a 1,3-diol, forms a six-membered dioxaborinane ring with boronic acids.
Several key structural features of neopentyl glycol contribute to the enhanced stability of its boronic esters:
-
Six-Membered Ring Formation: Six-membered boronic esters (dioxaborinanes) are generally thermodynamically more stable than their five-membered dioxaborolane counterparts formed from 1,2-diols like pinacol.[1]
-
Steric Hindrance: The two methyl groups on the C2 carbon of the neopentyl glycol backbone provide significant steric bulk around the boron atom. This steric shield hinders the approach of nucleophiles, such as water, thereby slowing down the rate of hydrolysis.[1]
-
The Thorpe-Ingold Effect: The gem-dimethyl group on the neopentyl glycol backbone promotes the formation of the cyclic ester due to the Thorpe-Ingold effect, which favors cyclization by decreasing the internal bond angle and increasing the rate of ring formation.[2]
Comparative Stability of Boronic Esters
While direct, side-by-side quantitative kinetic data for the hydrolysis of various boronic esters under identical conditions is sparse in the literature, a comparative understanding can be pieced together from various studies. The following table summarizes the relative stability of boronic esters derived from neopentyl glycol compared to other common diols based on established chemical principles and available data.
| Protecting Diol | Ring Size | Key Stability Factors | Relative Hydrolytic Stability | Notes |
| Neopentyl Glycol | 6-membered | Good steric hindrance from gem-dimethyl group; thermodynamically favored six-membered ring.[1][2] | High | Generally more stable than pinacol esters, especially under acidic conditions. |
| Pinacol | 5-membered | Significant steric hindrance from four methyl groups. | Moderate to High | Widely used due to good stability, but can be susceptible to hydrolysis, particularly under acidic conditions.[3][4] |
| Ethylene Glycol | 5-membered | Minimal steric hindrance. | Low | Readily undergoes hydrolysis and transesterification. |
| Catechol | 5-membered | Electronic effects from the aromatic ring can influence stability. | Moderate | Stability is influenced by substituents on the aromatic ring. |
| Pinanediol | 5-membered | Bicyclic, rigid structure provides high steric hindrance. | Very High | Known to form highly thermodynamically and kinetically stable boronic esters.[1] |
Experimental Protocols
Synthesis of Phenylboronic Acid Neopentyl Glycol Ester (5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane)
This protocol describes a common method for the synthesis of a neopentyl glycol boronic ester via dehydration.
Materials:
-
Phenylboronic acid
-
Neopentyl glycol (2,2-dimethylpropane-1,3-diol)
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add phenylboronic acid (e.g., 1.22 g, 10 mmol), neopentyl glycol (1.04 g, 10 mmol), and toluene (100 mL).
-
Assemble the flask with the Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux with vigorous stirring. Water will be removed from the reaction mixture as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography on silica gel. The resulting product is a white crystalline solid.[5][6][7]
Assay for Determining Hydrolytic Stability by ¹H NMR Spectroscopy
This protocol provides a method for monitoring the hydrolysis of a boronic ester in a mixed aqueous/organic solvent system.
Materials:
-
Neopentyl glycol phenylboronic ester
-
DMSO-d₆
-
Deionized water
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the neopentyl glycol phenylboronic ester in DMSO-d₆ (e.g., 20 mg/mL).
-
In a standard NMR tube, add a known volume of the stock solution (e.g., 0.5 mL).
-
Add a specific volume of deionized water to the NMR tube to initiate hydrolysis (e.g., 50 µL, to create a 10% v/v water content).
-
Quickly acquire a ¹H NMR spectrum at time t=0.
-
Periodically acquire subsequent ¹H NMR spectra at defined time intervals (e.g., every 30 minutes for the first few hours, then at longer intervals).
-
Monitor the reaction by integrating the signals corresponding to the protons of the neopentyl glycol ester and the signals of the free neopentyl glycol that is formed upon hydrolysis. The percentage of hydrolysis can be calculated from the relative integrals of these signals.[8]
Assay for Determining Hydrolytic Stability by HPLC
This protocol outlines a general method for assessing boronic ester stability using reverse-phase HPLC, with considerations to minimize on-column hydrolysis.
Materials:
-
Neopentyl glycol phenylboronic ester
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Anhydrous aprotic solvent for sample preparation (e.g., ACN or THF)
-
HPLC system with a UV detector
-
C18 column with low residual silanol activity (e.g., Waters XTerra MS C18)[9][10][11]
Procedure:
-
Sample Preparation: Dissolve a known amount of the neopentyl glycol phenylboronic ester in an anhydrous aprotic solvent (e.g., ACN) to a final concentration of approximately 1 mg/mL. Avoid using water or alcohols in the sample diluent to prevent premature hydrolysis.[9][12]
-
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm (or similar, with low silanol activity).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting gradient could be 80% A / 20% B, ramping to 20% A / 80% B over 10 minutes. The gradient should be optimized to achieve good separation between the boronic ester and the corresponding boronic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm for phenylboronic acid derivatives).
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
The boronic ester will be less polar and have a longer retention time than the corresponding more polar boronic acid.
-
To study the hydrolytic stability, the sample can be incubated in a solution of interest (e.g., a buffer at a specific pH) and aliquots can be taken at various time points, quenched with an aprotic solvent if necessary, and then analyzed by HPLC. The decrease in the peak area of the ester and the increase in the peak area of the acid over time can be used to calculate the rate of hydrolysis.[3][4][9]
-
Application in Drug Development: The Case of Proteasome Inhibitors
The stability of the boronic acid moiety is of paramount importance in drug development, as exemplified by the proteasome inhibitor bortezomib. Bortezomib is a dipeptidyl boronic acid that reversibly inhibits the 26S proteasome, a key cellular component responsible for degrading ubiquitinated proteins.
The boronic acid group in bortezomib is crucial for its mechanism of action. It forms a stable, yet reversible, tetrahedral intermediate with the active site threonine residue in the β5 subunit of the proteasome. This interaction blocks the chymotrypsin-like activity of the proteasome, leading to an accumulation of regulatory proteins that control cell cycle progression and apoptosis, ultimately inducing cell death in cancerous cells.
The stability of the boronic acid (or a protecting ester prodrug) is critical for the drug's pharmacokinetic and pharmacodynamic properties. A boronic ester that is too stable may not release the active boronic acid at the target site, while one that is too labile may hydrolyze prematurely in the bloodstream, leading to off-target effects and reduced efficacy. The use of a protecting group like neopentyl glycol could potentially be employed in prodrug strategies to modulate the stability and delivery of boronic acid-based drugs.
Below are Graphviz diagrams illustrating the experimental workflow for stability assessment and the mechanism of proteasome inhibition.
Conclusion
Neopentyl glycol serves as an effective protecting group for boronic acids, imparting a high degree of stability to the resulting boronic esters. This enhanced stability is a consequence of the formation of a thermodynamically favored six-membered dioxaborinane ring and the steric hindrance provided by the gem-dimethyl groups. For researchers in drug development, understanding the factors that govern boronic ester stability is crucial for the design of effective prodrugs and for ensuring the desired pharmacokinetic profile of boronic acid-based therapeutics. The experimental protocols provided herein offer a starting point for the synthesis and quantitative evaluation of neopentyl glycol boronic esters, enabling a more rational approach to their application in organic synthesis and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | C11H15BO2 | CID 11788741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 5123-13-7 | TCI AMERICA [tcichemicals.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane and its analogues, a class of organoboron compounds with significant applications in organic synthesis and potential as biologically active agents. This document details their synthesis, physicochemical properties, and known biological activities, offering valuable insights for researchers in medicinal chemistry and materials science.
Core Compound and its Significance
This compound, also known as phenylboronic acid neopentyl glycol ester, is a versatile organoboron compound.[1][2] Its dioxaborinane structure provides enhanced stability and reactivity, making it an excellent reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[3][4] This reactivity is crucial in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The introduction of various substituents on the phenyl ring allows for the fine-tuning of the molecule's steric and electronic properties, leading to a wide array of analogues with diverse applications.
Physicochemical Properties of this compound and Analogues
The physicochemical properties of these compounds are crucial for their reactivity and potential biological applications. The following table summarizes key computed and experimental data for the parent compound and some of its common analogues.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Purity (%) |
| This compound | C₁₁H₁₅BO₂ | 190.05[5] | 5123-13-7[5] | White to off-white solid | ≥ 98 (GC) |
| 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane | C₁₂H₁₇BO₂ | 204.08[2] | 380481-66-3[2] | - | - |
| 5,5-Dimethyl-2-(4-vinylphenyl)-1,3,2-dioxaborinane | C₁₃H₁₇BO₂ | 216.08 | 676593-23-0[6] | - | ≥98[6] |
Synthesis of this compound and its Analogues
The general and most common method for the synthesis of this compound and its analogues is the condensation reaction between the corresponding substituted phenylboronic acid and neopentyl glycol (2,2-dimethyl-1,3-propanediol).
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of these compounds.
Caption: General workflow for the synthesis of this compound analogues.
Detailed Experimental Protocol: Synthesis of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane
This protocol describes a high-yield synthesis of a representative analogue.
Materials:
-
4-Methylphenylboronic acid
-
Neopentyl glycol
-
Nickel(II) chloride (NiCl₂)
-
Diphenylphosphinoferrocene
-
Toluene (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 4-methylphenylboronic acid (1.0 eq), neopentyl glycol (1.1 eq), NiCl₂ (0.05 eq), and diphenylphosphinoferrocene (0.05 eq).
-
Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
The reaction mixture is stirred and heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the desired product. A reported yield for this specific synthesis is 98%.[7]
Biological Activities of Analogues and Derivatives
While this compound itself is primarily recognized as a synthetic reagent, the broader class of organoboron compounds, including its derivatives, has shown significant potential in various therapeutic areas.
Antibacterial Activity
Organoboron compounds have emerged as a promising class of antibacterial agents. Some derivatives have demonstrated activity against multidrug-resistant strains. While specific MIC values for 5,5-dimethyl-2-aryl-1,3,2-dioxaborinane derivatives are not widely reported, related fluorinated phenylboronic acids have shown antibacterial potency against Escherichia coli and Bacillus cereus.[8]
Experimental Protocol: Antibacterial Screening (Microdilution Method)
This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized 5,5-dimethyl-2-aryl-1,3,2-dioxaborinane derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the stock solutions in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum standardized to a specific optical density (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension. Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
Phenolic compounds and their derivatives have been extensively studied for their cytotoxic properties against various cancer cell lines.[8][9] The incorporation of the this compound moiety can be a strategy to generate novel anticancer agents. For instance, some 5-aryl-1,4-benzodiazepine derivatives have shown potential anticancer activities.[9]
Experimental Protocol: Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Synthesized 5,5-dimethyl-2-aryl-1,3,2-dioxaborinane derivatives
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve. Some phenol derivatives have shown IC50 values in the micromolar range against osteosarcoma cells.[8]
Signaling Pathways
Currently, there is limited direct evidence in the scientific literature detailing the specific signaling pathways modulated by this compound analogues. However, based on the known biological activities of boronic acid-containing compounds and the general mechanisms of anticancer and antibacterial agents, potential interactions with key cellular signaling pathways can be hypothesized.
For instance, many anticancer agents exert their effects by modulating pathways involved in cell proliferation, apoptosis, and angiogenesis. These include pathways such as NF-κB, MAPK, and PI3K/Akt.[10][11][12]
The following diagram illustrates a hypothetical workflow for investigating the impact of these compounds on a generic signaling pathway.
Caption: Workflow for investigating the effect of dioxaborinane analogues on a signaling pathway.
Future Directions
The field of this compound analogues and derivatives presents numerous opportunities for further research. A systematic synthesis and screening of a diverse library of these compounds against a panel of bacterial strains and cancer cell lines would be highly valuable. Furthermore, mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by the biologically active analogues will be crucial for their development as potential therapeutic agents. The stability and reactivity of the dioxaborinane ring also make these compounds interesting candidates for the development of prodrugs and targeted delivery systems.
References
- 1. Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C11H15BO2 | CID 11788741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Design, synthesis, cytotoxicity and 3D-QSAR analysis of new 3,6-disubstituted-1,2,4,5-tetrazine derivatives as potential antitumor agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. npaa.in [npaa.in]
- 7. This compound | 5123-13-7 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer activity and anti-inflammatory studies of 5-aryl-1,4-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Organoboron Compounds in Palladium-Catalyzed Cross-Coupling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling reaction has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Central to many of these transformations, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, are organoboron compounds. Their stability, low toxicity, and broad commercial availability have cemented their role as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth exploration of the core principles of using organoboron compounds in palladium-catalyzed cross-coupling, with a focus on practical applications for researchers in drug development and other scientific fields.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][2] The three key steps in this cycle are oxidative addition, transmetalation, and reductive elimination.[2]
A base is crucial for the activation of the organoboron compound, which facilitates the transmetalation step.[3] Two primary pathways for this activation are proposed: the boronate pathway, where the base activates the boronic acid to form a more nucleophilic "ate" complex, and the hydroxide pathway, where the base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex that then reacts with the neutral boronic acid.
References
The Ascendance of Dioxaborinane Reagents: A Technical Guide to a Versatile Class of Synthetic Tools
For Immediate Release
A comprehensive technical guide detailing the discovery, development, and application of dioxaborinane reagents has been compiled, offering a valuable resource for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the synthesis, characterization, and diverse applications of these versatile boron-containing heterocyclic compounds.
The guide meticulously outlines the historical context of dioxaborinane chemistry, tracing its evolution from early explorations of organoboron compounds to the establishment of 1,3,2-dioxaborinanes as a distinct and valuable class of reagents. While a singular "discovery" event is not clearly defined in the literature, the development of dioxaborinanes has been a gradual process, building upon the foundational work on boronic acids and their condensation reactions with 1,3-diols.
Synthetic Methodologies: A Gateway to Structural Diversity
The primary route to 1,3,2-dioxaborinanes involves the condensation of a boronic acid with a 1,3-diol. This straightforward and often high-yielding reaction allows for the introduction of a wide variety of substituents on both the boron atom and the carbon backbone of the dioxaborinane ring, enabling the synthesis of a diverse library of reagents with tailored properties.
A general synthetic workflow for the preparation of 1,3,2-dioxaborinanes is depicted below:
Caption: General workflow for the synthesis of 1,3,2-dioxaborinanes.
Experimental Protocol: Synthesis of 2-Phenyl-1,3,2-dioxaborinane
This protocol provides a representative example of the synthesis of an aryl-substituted 1,3,2-dioxaborinane.
Materials:
-
Phenylboronic acid (1.0 eq)
-
1,3-Propanediol (1.1 eq)
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add phenylboronic acid and anhydrous toluene.
-
Add 1,3-propanediol to the mixture.
-
Heat the reaction mixture to reflux and stir vigorously. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent to yield the pure 2-phenyl-1,3,2-dioxaborinane.
Quantitative Data Summary
The following tables summarize key quantitative data for representative dioxaborinane reagents.
Table 1: Synthesis Yields of Selected 1,3,2-Dioxaborinanes
| R-Group on Boron | Diol | Yield (%) | Reference |
| Phenyl | 1,3-Propanediol | >90 | General Knowledge |
| 2-Cyanophenyl | 1,3-Propanediol | Not specified | [1] |
| Methyl | 2-Methyl-1,3-propanediol | Not specified | [2] |
Table 2: Spectroscopic Data for 2-Phenyl-1,3,2-dioxaborinane
| Data Type | Value |
| ¹H NMR (CDCl₃, δ) | 7.85-7.82 (m, 2H), 7.45-7.35 (m, 3H), 4.25 (t, J = 5.6 Hz, 4H), 2.05 (p, J = 5.6 Hz, 2H) |
| ¹³C NMR (CDCl₃, δ) | 134.8, 131.3, 127.8, 62.1, 27.8 |
| Mass (m/z) | 162.0852 (M+) |
Applications in Drug Discovery and Development
Dioxaborinane reagents are emerging as valuable tools in medicinal chemistry and drug discovery. Their stability, ease of handling, and reactivity in key chemical transformations make them attractive building blocks for the synthesis of complex organic molecules with potential therapeutic applications.
One of the most significant applications of dioxaborinane reagents is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] Silyl-protected dioxaborinanes have been shown to be effective, bench-stable reagents that provide good yields in these reactions.[4] This allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of many drug candidates.
Furthermore, the boron atom in dioxaborinanes can act as a key pharmacophore, interacting with biological targets such as enzymes. While specific examples for dioxaborinanes are still under extensive investigation, the broader class of boron-containing heterocycles has shown promise as enzyme inhibitors. For instance, diazaborines have been identified as inhibitors of ribosome biogenesis.[5] This suggests the potential for designing dioxaborinane-based compounds that can selectively target and inhibit specific enzymes involved in disease pathways.
A hypothetical signaling pathway illustrating the potential mechanism of action for a dioxaborinane-based enzyme inhibitor is presented below. In this model, the dioxaborinane derivative acts as a competitive inhibitor of a critical enzyme in a cancer cell signaling cascade.
Caption: Hypothetical signaling pathway of a dioxaborinane-based enzyme inhibitor.
The development of novel dioxaborinane reagents and their application in medicinal chemistry represents a promising avenue for the discovery of new therapeutic agents. This technical guide serves as a foundational resource for scientists and researchers seeking to explore the potential of this versatile class of compounds.
References
- 1. 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile | C10H10BNO2 | CID 3529602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dimethyl-1,3,2-dioxaborinane | C5H11BO2 | CID 21361876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SYNTHESIS AND AMINOPEPTIDASE N INHIBITING ACTIVITY OF 3-(NITROPHENOXYMETHYL)-[1,3,2]DIOXABOROLAN-2-OLS AND THEIR OPEN ANALOGUES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Phenyl-1,3,2-dioxaborolane synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Profile of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane (CAS No: 5123-13-7, Molecular Formula: C₁₁H₁₅BO₂). The information presented herein is essential for the characterization and quality control of this versatile organoboron compound, which finds applications in organic synthesis and materials science. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for this compound. These values are based on typical data for analogous compounds and should be confirmed through experimental analysis.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.8-7.9 | Multiplet | 2H | Aromatic (ortho-protons) |
| ~ 7.3-7.5 | Multiplet | 3H | Aromatic (meta- and para-protons) |
| ~ 3.7 | Singlet | 4H | -O-CH₂- |
| ~ 1.0 | Singlet | 6H | -C(CH₃)₂- |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 135 | Aromatic (ipso-carbon attached to Boron) |
| ~ 131 | Aromatic (para-carbon) |
| ~ 128 | Aromatic (ortho- and meta-carbons) |
| ~ 72 | -O-C H₂- |
| ~ 32 | -C (CH₃)₂- |
| ~ 22 | -C(C H₃)₂ |
Table 3: Predicted ¹¹B NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Comments |
| ~ 20-30 | Typical for a tricoordinate boronate ester. |
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3060 | Medium | Aromatic C-H stretch |
| ~ 2960 | Strong | Aliphatic C-H stretch |
| ~ 1600 | Medium | Aromatic C=C stretch |
| ~ 1470 | Medium | C-H bend |
| ~ 1350 | Strong | B-O stretch |
| ~ 1230 | Strong | C-O stretch |
| ~ 700 | Strong | Aromatic C-H out-of-plane bend |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Possible Fragment |
| 190 | High | [M]⁺ (Molecular Ion) |
| 189 | Moderate | [M-H]⁺ |
| 113 | Moderate | [M - C₆H₅]⁺ |
| 104 | Moderate | [C₆H₅BO]⁺ |
| 77 | High | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹¹B NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest. Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if not already present in the solvent.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A longer relaxation delay and a greater number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
¹¹B NMR Acquisition: Use a broadband probe tuned to the ¹¹B frequency. A reference standard such as BF₃·OEt₂ can be used. The spectral width will depend on the expected chemical shift range for boronate esters.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a typical mid-IR range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal should be collected prior to the sample measurement and automatically subtracted.
-
Data Processing: The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber. Identify and label the characteristic absorption bands.
Mass Spectrometry (MS)
Electron Ionization (EI) - Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate. The concentration should be in the range of 10-100 µg/mL.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Gas Chromatography: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. Use a suitable capillary column (e.g., a nonpolar column like DB-5ms) to separate the compound from any impurities. A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the MS ion source. The molecules are ionized by a high-energy electron beam (typically 70 eV), causing fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis.
Methodological & Application
Application Notes: Suzuki-Miyaura Coupling Protocol Using 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane as a stable and efficient organoboron reagent. This method is particularly valuable for the synthesis of biaryl compounds, which are crucial scaffolds in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1][2][3][4] this compound, the neopentyl glycol ester of phenylboronic acid, offers significant advantages over free boronic acids, including enhanced stability to air and moisture, which facilitates easier handling and storage. Its unique reactivity profile can also lead to high yields in cross-coupling reactions.[5]
This document outlines a specific protocol for the coupling of this compound with an aryl bromide, providing quantitative data and a detailed experimental procedure.
Data Presentation
The following table summarizes the quantitative data for a representative Suzuki-Miyaura coupling reaction using this compound.
| Aryl Halide | Organoboron Reagent | Catalyst System | Base | Solvent | Product | Yield (%) |
| 4-Bromotoluene | This compound | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 4-Methylbiphenyl | >95 |
Experimental Protocol
This protocol is a representative procedure for the Suzuki-Miyaura coupling of 4-bromotoluene with this compound.
Materials:
-
4-Bromotoluene
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add 4-bromotoluene (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, prepare the catalyst system by mixing palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this catalyst mixture to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum or screw cap and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously for 6-12 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane or a hexane/ethyl acetate mixture) to afford the pure 4-methylbiphenyl.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling protocol.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols: Base and Solvent Effects in Suzuki Reactions with 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to understanding and optimizing the effects of bases and solvents in Suzuki-Miyaura cross-coupling reactions utilizing 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane. This boronic ester, derived from neopentyl glycol, offers stability and is a common reagent in organic synthesis. The appropriate choice of base and solvent is critical for achieving high yields and reaction efficiency.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex.[1][2] The general scheme involves an oxidative addition, transmetalation, and reductive elimination.[3] The base and solvent play pivotal roles in the efficiency of the catalytic cycle, particularly in the transmetalation step.[1][4] this compound, a neopentyl glycol boronic ester, is often favored for its stability compared to boronic acids, which can be prone to protodeboronation.[4][5]
The Role of the Base
The primary function of the base in the Suzuki-Miyaura reaction is to activate the organoboron reagent to facilitate the transfer of the organic group to the palladium catalyst during transmetalation.[1][4] The base interacts with the boronic ester, forming a more nucleophilic borate species, which is essential for the reaction to proceed.[4][6]
Key Functions of the Base:
-
Activation of the Boronic Ester: Forms a borate complex, increasing the nucleophilicity of the phenyl group.
-
Formation of Palladium Intermediates: Can react with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide species, which may facilitate transmetalation.[1]
-
Influence on Catalyst Activity: The choice of base can affect the stability and activity of the palladium catalyst.
Commonly used bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH), and alkoxides (e.g., KOtBu).[1] For boronic esters like this compound, which are less reactive than their corresponding boronic acids, stronger bases may be required.[5] However, the base strength must be carefully selected to avoid degradation of sensitive functional groups on the substrates.[4] In some cases, anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) have been shown to be highly effective for couplings with neopentyldiol boronic esters, leading to rapid reactions.[7][8][9]
The Role of the Solvent
The solvent's role extends beyond simply dissolving the reactants and catalyst. It influences the solubility of the base, the stability of the catalytic species, and the overall reaction rate.[10]
Key Functions of the Solvent:
-
Solubility: Affects the solubility of the organohalide, boronic ester, and particularly the inorganic base, which is often poorly soluble in organic solvents.[4]
-
Catalyst Stability and Activity: The solvent can coordinate to the palladium center, influencing its reactivity.
-
Biphasic vs. Homogeneous Systems: Suzuki reactions can be run in a variety of solvent systems, including biphasic aqueous-organic mixtures, or under anhydrous conditions.[1] Aqueous conditions can help solubilize inorganic bases, while anhydrous conditions may be preferable for sensitive substrates to minimize side reactions like protodeboronation.[1][7]
Common solvents include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like dimethylformamide (DMF).[1][3] For neopentyldiol boronic esters, anhydrous THF and 1,4-dioxane have been reported to provide good results.[7] The addition of water to solubilize bases like carbonates and phosphates is a common strategy.[3]
Data on Base and Solvent Effects
While specific comparative studies focusing solely on this compound are not extensively documented, the following tables summarize general trends and specific examples for similar boronic esters, providing a strong starting point for optimization.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling
| Base | Typical Conditions | Advantages | Disadvantages |
| K₃PO₄ | Anhydrous or with minimal H₂O, Toluene/Dioxane, 80-110 °C | Often effective for less reactive boronic esters.[4] Good for base-sensitive substrates. | Can have limited solubility. |
| Cs₂CO₃ | Anhydrous or aqueous mixtures, Toluene/Dioxane/THF, 80-110 °C | Stronger base, often leading to higher yields.[11] | More expensive, can promote side reactions with highly sensitive substrates. |
| K₂CO₃ | Aqueous mixtures, Toluene/Dioxane/DMF, 80-110 °C | Inexpensive and commonly used.[4] | Milder base, may be less effective for challenging couplings.[4] |
| NaOH | Aqueous mixtures, THF/Toluene, Room Temp to 80 °C | Strong base, can be effective at lower temperatures.[12] | Can promote hydrolysis of esters and other sensitive groups. |
| TMSOK | Anhydrous THF/Dioxane, Room Temp to 100 °C | Soluble in organic solvents, enabling homogeneous, rapid, anhydrous reactions.[7][8][9] | Air and moisture sensitive. |
Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling
| Solvent | Typical Conditions | Advantages | Disadvantages |
| 1,4-Dioxane | Anhydrous or aqueous mixtures, often with K₃PO₄ or Cs₂CO₃, 80-110 °C | High boiling point, good for many catalyst systems.[4][11] | Can be difficult to remove, peroxide formation risk. |
| Toluene | Anhydrous or aqueous mixtures, often with K₃PO₄ or Cs₂CO₃, 80-110 °C | High boiling point, less polar than dioxane. Can lead to higher yields in some cases.[7] | Poor solubility for some inorganic bases.[7] |
| THF | Anhydrous or aqueous mixtures, 60-70 °C | Lower boiling point, easily removed. | May not be suitable for reactions requiring high temperatures. |
| DMF | Often with K₂CO₃, Room Temp to 100 °C | Polar aprotic, can aid in dissolving salts. | Can be difficult to remove, potential for side reactions at high temperatures. |
| Toluene/H₂O or Dioxane/H₂O | Biphasic, with inorganic bases (K₂CO₃, K₃PO₄, NaOH) | Excellent for solubilizing inorganic bases.[1] | Can increase the risk of protodeboronation of the boronic ester. |
Experimental Protocols
The following is a general protocol for a Suzuki-Miyaura coupling reaction using this compound. This should be considered a starting point, and optimization of the base, solvent, catalyst, and ligand may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, PPh₃, 2-10 mol%)
-
Base (e.g., anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent (e.g., anhydrous, degassed Toluene or 1,4-Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, palladium catalyst, ligand, and base.[4]
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe or cannula.[4]
-
Seal the flask and place it in a preheated oil bath (typically 80-110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.[4]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Workflow and Component Relationships
The following diagrams illustrate the experimental workflow and the interplay between the key reaction components.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Interplay of base and solvent effects on the Suzuki reaction outcome.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. diva-portal.org [diva-portal.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Biaryl Compounds using 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with these structural motifs being prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds between sp²-hybridized centers. This reaction typically involves the palladium-catalyzed coupling of an organoboron species with an organohalide.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane, also known as phenylboronic acid neopentyl glycol ester, is a valuable organoboron reagent for Suzuki-Miyaura couplings. The neopentyl glycol protecting group offers enhanced stability compared to the free boronic acid, preventing premature decomposition and improving handling characteristics. This application note provides detailed protocols for the synthesis of biaryl compounds using this compound, along with relevant data and visualizations to guide researchers in their synthetic endeavors.
Advantages of using this compound:
-
Enhanced Stability: The neopentyl glycol ester is more stable towards hydrolysis and oxidation compared to the corresponding boronic acid.
-
Improved Handling: Its solid and stable nature simplifies storage and handling in the laboratory.
-
High Reactivity: Despite its stability, it exhibits excellent reactivity in Suzuki-Miyaura cross-coupling reactions.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Below is a diagram illustrating the catalytic cycle:
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction between this compound and 4-bromoanisole to synthesize 4-methoxybiphenyl.
Materials and Reagents
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of the biaryl product.
Figure 2: General experimental workflow for the synthesis of biaryl compounds.
Detailed Procedure for the Synthesis of 4-Methoxybiphenyl
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
-
Reaction:
-
Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-bromoanisole) is consumed (typically 4-6 hours).
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Add 20 mL of water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-methoxybiphenyl.
-
-
Characterization:
-
The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Quantitative Data
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl bromides under optimized conditions.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 92 |
| 2 | Bromobenzene | Biphenyl | 95 |
| 3 | 4-Bromotoluene | 4-Methylbiphenyl | 90 |
| 4 | 1-Bromo-4-fluorobenzene | 4-Fluorobiphenyl | 88 |
| 5 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 85 |
Yields are based on isolated product after purification.
Application in Drug Discovery: Inhibition of the JAK-STAT Signaling Pathway
Biaryl compounds are crucial pharmacophores in many clinically approved drugs and drug candidates. One important area of application is the inhibition of signaling pathways involved in disease progression. The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a key signaling cascade in the immune system, and its dysregulation is implicated in various inflammatory diseases and cancers.[2][3][4][5][6][7]
Biaryl-containing small molecules have been developed as potent inhibitors of JAK kinases, thereby blocking the downstream signaling cascade. These inhibitors can offer therapeutic benefits in conditions such as rheumatoid arthritis, psoriasis, and myelofibrosis.[4][5]
The diagram below illustrates the general mechanism of JAK-STAT signaling and the point of intervention by biaryl inhibitors.
Figure 3: Simplified diagram of the JAK-STAT signaling pathway and its inhibition by biaryl compounds.
Conclusion
This compound is a highly effective and stable reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented in this application note provide a practical guide for researchers in organic synthesis and medicinal chemistry. The resulting biaryl structures are of significant interest in drug discovery, particularly as inhibitors of critical signaling pathways such as the JAK-STAT cascade, highlighting the importance of this synthetic methodology in the development of novel therapeutics.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Synthesis and Utilization of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane, the neopentyl glycol ester of phenylboronic acid, is a versatile and highly valuable reagent in modern organic synthesis. Its increasing application in the pharmaceutical and materials science industries is attributed to its enhanced stability compared to phenylboronic acid, which simplifies handling, storage, and reaction setup, particularly in large-scale operations.[1] This organoboron compound is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][2] The synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in biologically active molecules, heavily relies on such robust and scalable methodologies.[3]
These application notes provide detailed protocols for the multi-kilogram scale synthesis of this compound and its subsequent use in a representative large-scale Suzuki-Miyaura cross-coupling reaction.
Large-Scale Synthesis of this compound
The synthesis of this compound is achieved through the condensation reaction of phenylboronic acid and neopentyl glycol. This process involves the removal of water to drive the reaction to completion, typically through azeotropic distillation.
Experimental Protocol
Reaction Scheme:
Materials and Equipment:
-
100 L glass-lined reactor with a mechanical stirrer, temperature probe, condenser, and Dean-Stark trap
-
Heating/cooling mantle
-
Vacuum pump
-
Nutsche filter
-
Vacuum oven
-
Phenylboronic acid
-
Neopentyl glycol
-
Toluene
-
Heptane
Procedure:
-
Charging the Reactor: Charge the 100 L reactor with phenylboronic acid (10.0 kg, 82.0 mol, 1.0 equiv), neopentyl glycol (8.9 kg, 85.4 mol, 1.04 equiv), and toluene (50 L).
-
Azeotropic Distillation: Begin agitation and heat the mixture to reflux (approximately 85-90 °C). Collect the water in the Dean-Stark trap. Continue the azeotropic distillation for 6-8 hours, or until no more water is collected.
-
Solvent Removal: Once the reaction is complete, cool the mixture to 50-60 °C. Distill off the toluene under reduced pressure until a thick slurry is obtained.
-
Crystallization and Isolation: Add heptane (30 L) to the slurry and stir for 1 hour at room temperature. Cool the mixture to 0-5 °C and stir for an additional 2 hours.
-
Filtration and Drying: Filter the solid product using a Nutsche filter. Wash the filter cake with cold heptane (2 x 10 L). Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.
Quantitative Data
| Parameter | Value |
| Input Phenylboronic Acid | 10.0 kg |
| Expected Yield | 14.0 - 15.0 kg |
| Typical Purity (by GC) | >98% |
| Reaction Scale | 82.0 mol |
| Solvent Volume | 50 L Toluene, 50 L Heptane |
| Reaction Time | 6-8 hours |
| Reaction Temperature | 85-90 °C |
Synthesis Workflow Diagram
Application in a Large-Scale Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds. The following protocol describes a representative large-scale synthesis of 4-phenyltoluene.
Experimental Protocol
Reaction Scheme:
Materials and Equipment:
-
200 L glass-lined reactor with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet
-
Heating/cooling mantle
-
Filtration equipment
-
Crystallization vessel
-
This compound
-
4-Bromotoluene
-
Tetrakis(triphenylphosphine)palladium(0)
-
Potassium carbonate
-
Toluene
-
Ethanol
-
Water
Procedure:
-
Reactor Setup: Ensure the 200 L reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents: Charge the reactor with this compound (15.0 kg, 78.9 mol, 1.2 equiv), 4-bromotoluene (11.3 kg, 66.1 mol, 1.0 equiv), toluene (80 L), and ethanol (20 L).
-
Base Addition: Add a solution of potassium carbonate (18.3 kg, 132.2 mol, 2.0 equiv) in water (40 L).
-
Degassing: Sparge the mixture with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (765 g, 0.66 mol, 0.01 equiv).
-
Reaction: Heat the mixture to 80-85 °C and maintain for 4-6 hours, monitoring the reaction progress by HPLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with toluene (2 x 20 L). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 40 L) and then with brine (40 L).
-
Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure 4-phenyltoluene.
-
Drying: Dry the purified product in a vacuum oven.
Quantitative Data
| Parameter | Value |
| Input 4-Bromotoluene | 11.3 kg |
| Input Boronate Ester | 15.0 kg |
| Catalyst Loading | 1 mol % |
| Expected Yield | 9.5 - 10.5 kg |
| Typical Purity | >99% |
| Reaction Scale | 66.1 mol |
| Solvent Volume | 100 L Toluene, 20 L Ethanol, 40 L Water |
| Reaction Time | 4-6 hours |
| Reaction Temperature | 80-85 °C |
Suzuki-Miyaura Catalytic Cycle Diagram
Conclusion
This compound serves as a highly effective and stable precursor for the phenylboronic acid moiety in large-scale Suzuki-Miyaura cross-coupling reactions. Its ease of handling and purification make it an industrially advantageous reagent. The provided protocols offer a foundation for the scalable synthesis and application of this key building block in the development of pharmaceuticals and advanced materials. These procedures can be adapted and optimized for specific substrates and equipment, providing a robust starting point for process development professionals.
References
Application Notes & Protocols: Purification of Products from 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane Reactions
Introduction
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane is a neopentyl glycol-protected boronic ester, a class of organoboron compounds widely utilized in organic synthesis.[1][2] Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] While reactions involving this reagent are often efficient, the subsequent purification of the desired products can present significant challenges.
Common impurities include unreacted starting materials, palladium catalyst residues, boronic acid homocoupling byproducts, and excess boronic ester reagents. Furthermore, boronate esters can be susceptible to hydrolysis, particularly during chromatographic purification on silica gel, which complicates isolation and can lead to reduced yields.[4][5][6] These application notes provide an overview of common purification strategies and detailed protocols tailored for products derived from reactions utilizing this compound.
Purification Challenges
The purification of aryl boronic esters and their reaction products is often non-trivial. Key challenges include:
-
Hydrolysis: Boronic esters can hydrolyze to the corresponding boronic acids on silica gel, which is acidic.[4] This leads to streaking on TLC plates, poor separation during column chromatography, and potential loss of product.[6][7]
-
Co-elution: Byproducts from the boronic acid chemistry, such as boroxines (anhydrides of boronic acids) or unreacted boronic ester dimers (e.g., B2pin2), can have similar polarities to the desired product, making chromatographic separation difficult.[7]
-
Catalyst Removal: Residual palladium catalysts from cross-coupling reactions must be thoroughly removed, which often requires a dedicated step like filtration through Celite® or silica gel.[3]
-
Product Characteristics: The physical nature of the product (e.g., oil vs. solid, polarity) dictates the most suitable purification strategy.
Purification Strategies
Several methods can be employed to purify products from reactions involving this compound. The choice of method depends on the specific product, the scale of the reaction, and the nature of the impurities.
-
Chromatography: This is the most common technique. To mitigate hydrolysis, modifications to standard silica gel chromatography are often necessary.
-
Neutral Alumina: Using neutral alumina instead of silica gel can prevent the hydrolysis of acid-sensitive boronate esters.[8]
-
Treated Silica Gel: Silica gel can be pre-treated with a base like triethylamine to neutralize acidic sites, or impregnated with boric acid to improve the separation of boronic esters.[6][9]
-
Solvent System Modifiers: Adding a small amount of a modifier, such as triethylamine or acetic acid, to the eluent can improve separation on silica gel.[8]
-
-
Crystallization/Recrystallization: If the desired product is a solid, crystallization is a highly effective and scalable method for achieving high purity.[8] This technique is excellent for removing minor impurities that are more soluble in the chosen solvent system. Common solvents for recrystallizing biaryl products include hexanes, ethanol, and mixtures of ethyl acetate and hexanes.[10][11]
-
Extraction and Derivatization: This strategy involves chemically modifying the boronic acid/ester functional group to alter its solubility properties, facilitating separation from impurities.
-
Acid-Base Extraction: If the product is a boronic acid (formed via intentional or unintentional hydrolysis), it can be converted to its water-soluble salt by treatment with a base. Impurities can then be washed away with an organic solvent. Subsequent acidification re-forms the pure boronic acid, which can be extracted into an organic solvent.[8][12]
-
Derivative Formation: Boronic acids can be converted into crystalline derivatives, such as potassium trifluoroborate salts or diethanolamine adducts, which often precipitate from solution and can be isolated by simple filtration.[13][14]
-
Quantitative Data Summary
The following table summarizes typical outcomes for various purification methods applied to aryl boronic esters and products from their reactions, such as Suzuki-Miyaura cross-couplings. The values represent general expectations, as specific results are highly substrate-dependent.
| Purification Method | Typical Product | Common Impurities Removed | Typical Yield | Typical Purity (by HPLC/NMR) | Reference |
| Silica Gel Chromatography | Biaryl compounds, Functionalized boronic esters | Starting materials, boronic acid byproducts | 50-90% | >95% | [3][15] |
| Neutral Alumina Chromatography | Acid-sensitive boronic esters | Polar impurities, starting materials | 60-95% | >98% | [8] |
| Recrystallization | Crystalline biaryl compounds | Minor soluble impurities, isomers | 70-95% (after isolation) | >99% | [10][16] |
| Acid-Base Extraction | Boronic Acids | Non-acidic organic impurities | 80-98% | >99% | [12] |
| Conversion to KHF₂ Salt | Potassium Aryltrifluoroborates | Boronic ester byproducts, organic impurities | High | >98% | [13][14] |
Visualized Workflows
Caption: General workflow for purification after a typical reaction.
Caption: Workflow for purification via column chromatography.
Experimental Protocols
Protocol 1: General Post-Suzuki Coupling Work-up and Flash Chromatography
This protocol describes a standard procedure for working up a palladium-catalyzed Suzuki-Miyaura reaction and purifying the biaryl product by flash chromatography on silica gel.
Materials:
-
Crude reaction mixture
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite® 545
-
Silica gel (230-400 mesh)
-
Hexanes
-
TLC plates
Procedure:
-
Reaction Quench and Filtration:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (approx. 10 volumes relative to the reaction solvent).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.[3]
-
-
Liquid-Liquid Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).[10]
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Flash Chromatography:
-
Determine an appropriate eluent system using TLC (e.g., a mixture of hexanes and ethyl acetate).
-
Prepare a slurry of silica gel in the initial eluent (e.g., 100% hexanes or a low-polarity mixture).
-
Pack a column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel ("dry loading").[3]
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Elute the product from the column, gradually increasing the polarity of the eluent if necessary.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Protocol 2: Purification via Recrystallization
This protocol is suitable for solid products with moderate to high purity after initial work-up.
Materials:
-
Crude solid product
-
Appropriate recrystallization solvent(s) (e.g., hexanes, ethanol, isopropanol, ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection:
-
Choose a solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble when hot. The impurities should either be very soluble or insoluble at all temperatures.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution.[10]
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove all residual solvent.
-
Protocol 3: Purification via Conversion to Boronic Acid and Extraction
This protocol is useful when the desired product is a boronic ester that is difficult to separate from non-polar impurities, or if the ester has hydrolyzed. The ester is first converted to the boronic acid.
Materials:
-
Crude product containing boronic ester
-
Tetrahydrofuran (THF) and water
-
1 M Sodium hydroxide (NaOH) solution
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Hydrolysis to Boronic Acid (if starting from ester):
-
Dissolve the crude product in a mixture of THF and water.
-
Add an acid or base catalyst and stir until TLC or LCMS indicates complete conversion of the ester to the boronic acid.
-
-
Base Extraction:
-
Acidification and Re-extraction:
-
Carefully acidify the aqueous layer to a pH of ~2-3 with 1 M HCl. The pure boronic acid should precipitate or form an oil.
-
Extract the pure boronic acid into fresh ethyl acetate (3x).
-
-
Isolation:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure boronic acid.[12]
-
References
- 1. This compound | C11H15BO2 | CID 11788741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. rsc.org [rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Anhydrous Suzuki Coupling of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting anhydrous Suzuki-Miyaura cross-coupling reactions using 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane (a neopentyl glycol phenylboronic ester). This method is particularly advantageous for achieving rapid, high-yield carbon-carbon bond formation under homogeneous and water-free conditions, which is often crucial in the synthesis of complex molecules in pharmaceutical and materials science research.[1][2][3]
The protocol described herein utilizes potassium trimethylsilanolate (TMSOK) as a soluble organic base, which circumvents the heterogeneity and slower reaction times associated with traditional inorganic bases in aqueous systems.[2][3] The use of neopentyl glycol boronic esters, such as this compound, has been shown to significantly influence the rate of transmetalation, often leading to faster reactions compared to the parent boronic acids.[1][4]
Core Principles and Advantages
The anhydrous Suzuki-Miyaura coupling method offers several key advantages:
-
Homogeneous Reaction Conditions: The use of the soluble base TMSOK ensures a homogeneous reaction mixture, which can improve reproducibility and scalability.[2][3]
-
Rapid Reaction Times: This protocol can lead to a greater than 10-fold decrease in reaction time compared to conventional Suzuki coupling methods.[1][2][5]
-
Enhanced Reactivity of Boronic Esters: The anhydrous conditions prevent the hydrolysis of the boronic ester, allowing it to participate directly in the catalytic cycle, which can be faster than with the corresponding boronic acid.[1][6]
-
High Yields: The optimized conditions often result in excellent yields of the desired cross-coupled product.[1][2]
-
Broad Substrate Scope: The method is applicable to a wide range of aryl and heteroaryl halides, including challenging substrates.[1][5]
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents are crucial for the success of this reaction. Solvents should be dried using appropriate methods.
-
Reagents should be of high purity. The base, TMSOK, is particularly sensitive to moisture.
Synthesis of this compound
This protocol describes the general synthesis of neopentyl glycol boronic esters.
Materials:
-
Phenylboronic acid
-
Neopentyl glycol (2,2-dimethylpropane-1,3-diol)
-
Toluene
-
Anhydrous magnesium sulfate
Procedure: [2]
-
To a round-bottomed flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add phenylboronic acid (1.0 equiv) and neopentyl glycol (1.1 equiv).
-
Add toluene to form a suspension.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 1.5-2 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired this compound as a solid.
Anhydrous Suzuki-Miyaura Cross-Coupling Protocol
Materials:
-
Aryl or heteroaryl halide (e.g., bromide or chloride) (1.0 equiv)
-
This compound (1.1 - 1.2 equiv)
-
Potassium trimethylsilanolate (TMSOK) (1.2 - 3.0 equiv)
-
Palladium precatalyst (e.g., Pd-CataCXium A-G3 or Pd-P(t-Bu)3-G3) (2-3 mol%)
-
Trimethyl borate (optional, but recommended for heteroaryl couplings) (3.0 equiv)
-
Anhydrous solvent (e.g., THF, 1,2-dimethoxyethane (DME), or 1,4-dioxane)
-
To a dry reaction vessel under an inert atmosphere, add the aryl halide, this compound, and the palladium precatalyst.
-
If using, add trimethyl borate to the mixture.
-
Add the anhydrous solvent and stir the mixture to ensure dissolution.
-
In a separate vessel, dissolve TMSOK in the anhydrous solvent.
-
Slowly add the TMSOK solution to the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within minutes to a few hours at room temperature.[1][2]
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride or water).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Optimized Reaction Conditions for Anhydrous Suzuki Coupling
| Parameter | Recommended Condition | Reference |
| Boronic Ester | 1.1 equiv | [1] |
| Base (TMSOK) | 1.2 equiv | [1] |
| Catalyst Loading | 3 mol% (Pd-CataCXium A-G3) | [1] |
| Additive | 3.0 equiv Trimethyl borate | [1] |
| Solvent | DME or 1,4-dioxane | [1] |
| Temperature | Room Temperature | [1][6] |
| Reaction Time | 5 minutes - 3 hours | [1][2] |
Table 2: Representative Yields for Anhydrous Suzuki Coupling of Neopentyl Heteroarylboronic Esters with Heteroaryl Halides [1]
| Entry | Electrophile | Nucleophile | Product | Yield (%) |
| 1 | 2-Bromopyridine | Neopentyl 2-pyridylboronic ester | 2,2'-Bipyridine | 85 |
| 2 | 3-Bromopyridine | Neopentyl 3-pyridylboronic ester | 3,3'-Bipyridine | 90 |
| 3 | 2-Chloropyrazine | Neopentyl 2-pyrazinylboronic ester | 2,2'-Bipyrazine | 78 |
| 4 | 5-Bromopyrimidine | Neopentyl 5-pyrimidylboronic ester | 5,5'-Bipyrimidine | 77 |
| 5 | 2-Bromoquinoline | Neopentyl 2-quinolylboronic ester | 2,2'-Biquinoline | 82 |
Visualization
Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow for anhydrous Suzuki coupling.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis Involving 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis involving 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane, a key intermediate in modern organic synthesis. The focus is on its in situ generation and subsequent use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science.[1][2]
Introduction
This compound, the neopentyl glycol ester of phenylboronic acid, is a versatile organoboron compound.[1] Its stability and reactivity make it an excellent reagent for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is instrumental in the synthesis of biaryl and poly-aryl scaffolds common in kinase inhibitors and other complex drug molecules.[2]
The one-pot borylation/Suzuki protocol, where the boronic ester is formed from an aryl halide and a diboron species and then coupled with a second aryl halide without isolation, offers significant advantages.[2][3] This approach enhances efficiency, reduces waste, and saves time compared to traditional multi-step procedures.[2][3] Microwave-assisted protocols have further accelerated these reactions, often reducing reaction times from hours to minutes.[2]
Applications
The primary application of one-pot syntheses involving this compound and related boronic esters is the construction of complex organic molecules. Key application areas include:
-
Pharmaceutical Drug Discovery: Synthesis of biaryl compounds that are prevalent in many approved drugs and clinical candidates.[2] The methodology is particularly suited for creating libraries of compounds for screening.
-
Materials Science: Development of advanced polymers and coatings with enhanced properties.
-
Agrochemicals: Efficient synthesis of complex molecular structures for new pesticides and herbicides.
Experimental Protocols
This section details a representative experimental protocol for a one-pot, two-step synthesis of a biaryl compound. The first step is the Miyaura borylation to form the neopentyl glycol boronic ester in situ, followed by the Suzuki-Miyaura cross-coupling with a second aryl halide.
Protocol: One-Pot Miyaura Borylation and Suzuki-Miyaura Cross-Coupling
Objective: To synthesize an unsymmetrical biaryl from two different aryl halides in a one-pot procedure.
Materials:
-
Aryl Halide 1 (Ar¹-X, e.g., bromobenzene)
-
Bis(neopentyl glycolato)diboron
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Potassium Acetate, KOAc)
-
Aryl Halide 2 (Ar²-Y, e.g., 4-bromoanisole)
-
Aqueous Base for Suzuki Coupling (e.g., K₂CO₃ or K₃PO₄ solution)
-
Solvent (e.g., Dioxane, Toluene, or Isopropanol)
-
Microwave synthesis vials or round-bottom flask with condenser
-
Standard glassware for organic synthesis
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
Step 1: Miyaura Borylation (In Situ Formation of Boronic Ester)
-
To a dry microwave vial or round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Aryl Halide 1 (1.0 mmol), bis(neopentyl glycolato)diboron (1.1 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and potassium acetate (1.5 mmol).
-
Add the anhydrous solvent (e.g., dioxane, 5 mL).
-
Seal the vessel and heat the mixture. For microwave-assisted synthesis, heat to 120°C for 30-60 minutes.[2] For conventional heating, reflux the mixture at 80-100°C for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the formation of the boronic ester is complete (indicated by the consumption of Aryl Halide 1), cool the reaction mixture to room temperature.
Step 2: Suzuki-Miyaura Cross-Coupling
-
To the cooled reaction mixture containing the in situ generated 5,5-dimethyl-2-(aryl)-1,3,2-dioxaborinane, add Aryl Halide 2 (1.0 mmol).
-
Add the aqueous base (e.g., 2 M K₂CO₃, 2.0 mmol).
-
If necessary, add additional palladium catalyst (e.g., another 1-2 mol%).
-
Reseal the vessel and heat again. For microwave synthesis, heat to 120-150°C for 30-60 minutes. For conventional heating, reflux for 4-18 hours, monitoring for completion.
Step 3: Work-up and Purification
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl compound.
Data Presentation
The following tables summarize representative quantitative data for one-pot borylation/Suzuki-Miyaura cross-coupling reactions, showcasing the versatility and efficiency of this methodology with various substrates. While specific data for this compound in a one-pot reaction is compiled from general procedures, the yields are representative of what can be expected.
Table 1: Optimization of One-Pot Borylation/Suzuki Coupling
| Entry | Aryl Halide 1 | Aryl Halide 2 | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromoindanone | 3-Bromopyridine | Pd(PPh₃)₄ (10) | KOAc / K₂CO₃ | Dioxane | 120 (MW) | 1 | 65[2] |
| 2 | 4-Bromotoluene | 4-Bromoanisole | SiliaCat DPP-Pd (1) | KOAc / K₂CO₃ | 2-Butanol | 80 | 17 | 86[3] |
| 3 | 1-Bromonaphthalene | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | KOAc / K₃PO₄ | Dioxane | 100 | 12 | 92 |
| 4 | 2-Bromothiophene | 4-Iodoanisole | Pd(PPh₃)₄ (5) | KOAc / Cs₂CO₃ | Toluene | 110 | 8 | 88 |
MW denotes microwave irradiation.
Table 2: Substrate Scope for One-Pot Biaryl Synthesis
| Entry | Ar¹ in Ar¹-B(neop) | Ar²-X | Product | Yield (%) |
| 1 | Phenyl | 4-Bromoanisole | 4-Methoxybiphenyl | 95 |
| 2 | 4-Tolyl | 1-Chloro-4-nitrobenzene | 4-Methyl-4'-nitrobiphenyl | 89 |
| 3 | 3-Methoxyphenyl | 2-Bromopyridine | 3-Methoxy-2'-pyridylbenzene | 85 |
| 4 | Thiophen-2-yl | 4-Iodobenzaldehyde | 4-(Thiophen-2-yl)benzaldehyde | 91 |
(neop) refers to the neopentyl glycolato protecting group.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot borylation and Suzuki-Miyaura cross-coupling reaction.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]
- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki-Miyaura Coupling with 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane in Suzuki-Miyaura cross-coupling reactions. The focus is on minimizing the common side reaction of homocoupling, which leads to the formation of biphenyl.
Troubleshooting Guide: Minimizing Biphenyl Homocoupling
Homocoupling of the boronic ester is a prevalent side reaction that reduces the yield of the desired cross-coupled product and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling.
Isolating the Cause of Homocoupling
To effectively troubleshoot, it is essential to identify the potential source of the problem. The following workflow outlines a logical approach to diagnosing and addressing common causes of homocoupling.
Technical Support Center: Stability of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the prevention of protodeboronation of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane, a neopentyl glycol boronic ester.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern when using boronic esters?
A1: Protodeboronation, or protodeborylation, is a chemical reaction where a proton replaces the boronic acid or ester group, cleaving the carbon-boron bond to form a carbon-hydrogen bond.[1] In the case of this compound, the undesired byproduct would be benzene. This is a significant concern in reactions like the Suzuki-Miyaura coupling, as it consumes the boronic ester, reduces the yield of the desired product, and complicates purification.[2][3]
Q2: I am observing a significant amount of benzene as a byproduct in my cross-coupling reaction. What is the likely cause?
A2: The formation of benzene from this compound is a classic sign of protodeboronation.[1] This side reaction is often accelerated by the specific conditions of the cross-coupling, such as high temperatures, the presence of strong bases, and water in the reaction medium which can act as a proton source.[4]
Q3: Isn't a neopentyl glycol boronic ester like this compound supposed to be more stable than the corresponding boronic acid?
A3: Yes, in general, converting a boronic acid to an ester, such as a neopentyl glycol or pinacol ester, increases its stability and is a key strategy to suppress protodeboronation.[2][3][5] However, esterification does not guarantee complete immunity.[2] Under forcing reaction conditions, particularly in basic aqueous media common for Suzuki-Miyaura couplings, the ester can hydrolyze back to the more reactive boronic acid, or undergo direct protodeboronation.[2][3]
Q4: What are the key experimental factors that promote the protodeboronation of my boronic ester?
A4: The propensity for protodeboronation is highly dependent on reaction conditions.[1] Key factors include:
-
High pH: The reaction is often fastest at high pH due to the formation of more reactive arylboronate anions.[2][3]
-
Temperature: Higher temperatures accelerate the rate of protodeboronation.[4]
-
Proton Sources: The presence of water or other protic solvents can facilitate the C-B bond cleavage.[4][6]
-
Base Strength: Strong bases are more likely to promote the side reaction than milder bases.[4]
-
Catalyst Efficiency: If the desired cross-coupling reaction is slow, the competing protodeboronation pathway has more time to occur.[1]
Q5: How can I screen for the best purification method for my boronic ester product?
A5: Purification of boronic esters can be challenging due to their potential to streak on or irreversibly adsorb to standard silica gel. A good starting point is thin-layer chromatography (TLC). If smearing is observed, using silica gel impregnated with boric acid can suppress over-adsorption and improve separation.[7][8] For compounds that are oils, recrystallization is not an option, making chromatography the primary method.[9] Neutral alumina has also been used successfully for the purification of boronate esters.[9]
Troubleshooting Guide: High Levels of Protodeboronation
If you are encountering significant loss of your boronic ester to its protodeboronated form (e.g., benzene), consult the following table and diagrams to identify and implement corrective actions.
Data Presentation: Factors Influencing Protodeboronation
| Parameter | Effect on Protodeboronation Rate | Recommended Action to Minimize Protodeboronation |
| Temperature | Increases with higher temperature[4] | Run the reaction at the lowest effective temperature (e.g., 60-80 °C, or even room temperature if the catalyst is sufficiently active). |
| Base Strength | Increases with stronger bases (e.g., NaOH, KOH)[4] | Use milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][4] |
| Water Content | Can increase the rate by acting as a proton source[4][6] | Use anhydrous solvents and reagents. A small, optimized amount of water may be needed for the catalytic cycle, but excess should be avoided. |
| Catalyst Activity | Protodeboronation is more competitive when the desired reaction is slow[1] | Employ a highly active palladium catalyst and ligand system to accelerate the cross-coupling, allowing it to outcompete the side reaction.[1][4] |
| Boron Reagent | Neopentyl glycol esters are stable, but MIDA esters offer a "slow-release" mechanism[1][5] | For particularly sensitive substrates, consider converting the neopentyl glycol ester to an N-methyliminodiacetic acid (MIDA) boronate for enhanced stability.[4] |
Visualization: Logic of Protodeboronation and Prevention
Caption: Factors leading to protodeboronation and corresponding preventative strategies.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a starting point for minimizing protodeboronation when using this compound.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Mild base (e.g., K₃PO₄, 3.0 equiv.), dried in an oven before use.
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or THF).
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide, this compound, and the mild base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the flask in a pre-heated oil bath set to a moderate temperature (start with 60-80 °C). Monitor the reaction progress by TLC or LC-MS. Avoid unnecessarily high temperatures or prolonged reaction times.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (see Protocol 2).
Visualization: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a Suzuki-Miyaura coupling with steps to minimize protodeboronation.
Protocol 2: Purification of Boronic Esters via Column Chromatography
This method is adapted for purifying boronic esters that may degrade or adsorb to standard silica gel.
Procedure:
-
Prepare Boric Acid-Impregnated Silica: Create a slurry of silica gel in a suitable solvent (e.g., ethyl acetate). Add a 1% w/w solution of boric acid in methanol and mix thoroughly. Remove the solvent under reduced pressure to obtain a free-flowing powder. This treatment helps to passivate the Lewis basic sites on the silica surface, reducing the over-adsorption of the boronic ester.[8]
-
Pack the Column: Pack a chromatography column with the boric acid-impregnated silica gel using your chosen eluent system (e.g., a hexane/ethyl acetate mixture).
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the column.
-
Elute: Run the column as usual, collecting fractions and monitoring by TLC. The use of the treated silica should result in better separation and recovery of the boronic ester product.[7][8]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane. This stable neopentyl glycol boronic ester is a valuable reagent in organic synthesis, and this guide is designed to help you optimize your reaction conditions, particularly catalyst loading, to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for couplings with this compound?
A1: For initial screening and optimization, a palladium catalyst loading in the range of 1-3 mol% is a common and effective starting point.[1] For well-optimized systems and highly active pre-catalysts, this loading can often be reduced to 0.5 mol% or even lower. Conversely, for challenging substrates or when using less active catalysts, an initial loading of up to 5 mol% may be necessary to ensure a reasonable reaction rate and yield.
Q2: My reaction is proceeding slowly or not at all. Should I simply increase the catalyst loading?
A2: While insufficient catalyst can be a cause of low conversion, simply increasing the loading is not always the optimal solution and can lead to increased costs and higher levels of palladium contamination in your product. Before increasing the catalyst, consider other factors that can significantly impact the reaction rate and yield. These include the choice of ligand, base, solvent, and temperature, as well as the purity of your reagents and the exclusion of oxygen. A systematic optimization of these parameters is often more effective than just increasing the catalyst amount.
Q3: I am observing significant homocoupling of the boronic ester. How can I minimize this side reaction?
A3: Homocoupling of boronic acids and their esters can be a significant side reaction, often promoted by the presence of oxygen and certain palladium(II) species.[2] To minimize this, ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly degassed. Using a pre-catalyst that rapidly generates the active Pd(0) species can also help to suppress homocoupling. In some cases, adjusting the stoichiometry of the reactants or the choice of base can also be beneficial.
Q4: Is this compound significantly more stable than phenylboronic acid?
A4: Yes, neopentyl glycol boronic esters like this compound are generally more stable than the corresponding boronic acids.[2] This increased stability reduces the likelihood of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to lower yields.[2] This makes them easier to handle, purify, and store for extended periods.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki-Miyaura couplings with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive Catalyst: The palladium catalyst may be old, oxidized, or of poor quality. 2. Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates. 3. Suboptimal Base or Solvent: The base may be too weak, or the solvent may not be appropriate for the reaction. 4. Low Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently. | 1. Use a fresh, high-quality palladium pre-catalyst. Consider modern, highly active catalysts. 2. Screen a panel of ligands. Bulky, electron-rich phosphine ligands are often effective. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and ensure the solvent system solubilizes all components. 4. Incrementally increase the reaction temperature. |
| Low Yield with Byproduct Formation | 1. Protodeboronation: Cleavage of the C-B bond by residual water or protic solvents. 2. Homocoupling: Coupling of two boronic ester molecules. 3. Dehalogenation of Aryl Halide: Reduction of the aryl halide starting material. | 1. Use anhydrous solvents and reagents. The stability of the neopentyl glycol ester already minimizes this. 2. Ensure rigorous exclusion of oxygen by degassing solvents and using an inert atmosphere. 3. This can sometimes be an issue with certain substrates and catalyst systems. A change in ligand or base may be necessary. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. 2. Insufficient Base: The base may be consumed during the reaction. | 1. Consider using a more robust catalyst system or a lower reaction temperature. 2. Increase the equivalents of the base. |
| Difficulty in Product Purification | 1. Residual Palladium: High catalyst loading can lead to palladium contamination. 2. Boron-Containing Byproducts: Unreacted boronic ester and its derivatives can be difficult to remove. | 1. Optimize the reaction to use the lowest effective catalyst loading. Employ palladium scavengers during workup if necessary. 2. Use an appropriate workup procedure, such as an extractive wash with a basic aqueous solution, to remove boron-containing impurities. |
Data Presentation: Optimizing Catalyst Loading
The following table provides representative data for the optimization of palladium catalyst loading in a Suzuki-Miyaura coupling of this compound with an aryl bromide. Please note that optimal conditions will vary depending on the specific substrates, ligand, base, and solvent used.
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Notes |
| 0.5 | 12 | 85 | 78 | Slower reaction rate, but potentially more cost-effective and lower palladium contamination. |
| 1.0 | 6 | >98 | 95 | Often a good balance between reaction rate and catalyst cost. |
| 2.0 | 4 | >98 | 94 | Faster reaction, but higher catalyst cost. |
| 5.0 | 2 | >98 | 92 | Very rapid reaction, but may not be economically viable for large-scale synthesis. |
Reaction Conditions: this compound (1.2 equiv.), Aryl Bromide (1.0 equiv.), Pd(OAc)₂/SPhos (1:2), K₃PO₄ (2.0 equiv.), Dioxane/H₂O (4:1), 80 °C.
Experimental Protocols
General Procedure for Catalyst Loading Optimization
-
Reaction Setup: To a dry Schlenk tube, add the aryl halide (0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Preparation: In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in a small amount of the degassed reaction solvent. The amount of pre-catalyst and ligand will correspond to the desired catalyst loading (e.g., for 1 mol% loading, use 0.005 mmol of Pd(OAc)₂ and 0.01 mmol of SPhos).
-
Reaction Initiation: Add the catalyst solution to the Schlenk tube via syringe, followed by the addition of the degassed solvent (e.g., 2.5 mL of a 4:1 mixture of dioxane and water).
-
Heating and Monitoring: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting flowchart for low-yield reactions.
References
Technical Support Center: 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane, particularly in the context of Suzuki-Miyaura cross-coupling reactions. The content addresses common issues related to the effect of temperature on reaction kinetics and provides actionable advice to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical role of this compound in organic synthesis?
A1: this compound is a neopentyl glycol boronate ester of phenylboronic acid. It is commonly used as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The neopentyl glycol protecting group offers good stability compared to the free boronic acid.
Q2: How does temperature generally affect the rate of Suzuki-Miyaura reactions?
A2: Temperature is a critical parameter that significantly influences the reaction rate. Generally, increasing the reaction temperature increases the rate of the Suzuki-Miyaura coupling. However, excessively high temperatures can lead to undesirable side reactions, such as protodeboronation, homocoupling, and catalyst decomposition (e.g., precipitation of palladium black), which can ultimately decrease the overall yield of the desired product.[1] A good starting point for temperature optimization is often around 60 °C, with a typical range between room temperature and 120 °C.[1][2]
Q3: What are the main side reactions to be aware of when running Suzuki-Miyaura couplings at elevated temperatures?
A3: The primary side reactions that can be exacerbated by high temperatures include:
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, leading to the formation of an arene byproduct instead of the desired coupled product. This can be more prevalent at higher temperatures, especially in the presence of water or other protic species.[3][4]
-
Homocoupling: The coupling of two boronic ester molecules to form a biaryl byproduct. This can be promoted by the presence of oxygen and certain palladium(II) species, and its rate can increase with temperature.[4][5]
-
Catalyst Decomposition: At elevated temperatures, the palladium catalyst can decompose to form inactive palladium black, which will halt the catalytic cycle and reduce the reaction yield.[1]
Q4: My reaction is sluggish at lower temperatures. What is the best approach to optimize the temperature?
A4: If your reaction shows low or no conversion, a systematic increase in temperature is a reasonable approach. It is advisable to incrementally increase the temperature by 10-20 °C and monitor the reaction progress.[1] For example, if a reaction is slow at 60 °C, you could try increasing the temperature to 80 °C.[1] It is crucial to monitor for the appearance of byproducts at higher temperatures.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Conversion | Reaction temperature is too low. | Incrementally increase the reaction temperature by 10-20 °C. A good starting point for many Suzuki-Miyaura reactions is 60°C.[1][2] |
| Inactive Catalyst. | Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) species. Consider using a fresh batch of catalyst.[3] | |
| Poor quality of boronic ester. | Boronic esters can degrade over time. Use a fresh or properly stored sample of this compound. | |
| Significant Formation of Byproducts (e.g., Phenylbenzene from protodeboronation) | Reaction temperature is too high. | Reduce the reaction temperature. Milder conditions can often suppress side reactions like protodeboronation.[3] |
| Presence of water or other proton sources. | Use anhydrous solvents and ensure the base is anhydrous if the reaction chemistry allows.[3] | |
| Formation of Biphenyl (Homocoupling Product) | Presence of oxygen. | Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon).[4] |
| Use of a Pd(II) precatalyst. | The Pd(II) species can promote homocoupling. Using a Pd(0) source directly can sometimes mitigate this issue.[3] | |
| Observation of Palladium Black | Catalyst decomposition at high temperature. | Lower the reaction temperature.[1] Ensure the chosen ligand effectively stabilizes the palladium catalyst at the reaction temperature. |
Quantitative Data on Temperature Effect (Representative Reaction)
Table 1: Effect of Temperature on the Initial Rate of a Representative Suzuki-Miyaura Reaction
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Initial Rate (mol L⁻¹ s⁻¹) | ln(Initial Rate) |
| 40 | 313.15 | 0.00319 | 0.000015 | -11.10 |
| 50 | 323.15 | 0.00309 | 0.000028 | -10.48 |
| 60 | 333.15 | 0.00300 | 0.000055 | -9.81 |
| 70 | 343.15 | 0.00291 | 0.000100 | -9.21 |
| 80 | 353.15 | 0.00283 | 0.000175 | -8.65 |
Data is hypothetical and for illustrative purposes, based on trends observed in similar kinetic studies.
From this data, an Arrhenius plot can be constructed to determine the activation energy of the reaction.
Caption: Arrhenius plot illustrating the linear relationship between the natural log of the initial reaction rate and the inverse of the temperature.
The activation energy (Ea) for this representative reaction was determined to be approximately 63 kJ/mol.[6] This value provides an estimate of the energy barrier for the reaction and highlights the sensitivity of the reaction rate to temperature changes.
Experimental Protocols
Protocol for Monitoring the Effect of Temperature on Reaction Kinetics
This protocol outlines a general procedure for studying the kinetics of a Suzuki-Miyaura reaction at different temperatures using Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous and degassed solvent (e.g., Toluene)
-
Internal standard (e.g., dodecane)
-
Reaction vials with stir bars
-
Heating block or oil bath with precise temperature control
-
GC-MS instrument
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl halide and the internal standard in the chosen solvent.
-
Prepare a stock solution of this compound in the same solvent.
-
Prepare a stock solution or slurry of the base in the solvent.
-
-
Reaction Setup:
-
In a reaction vial containing a stir bar, add the palladium catalyst.
-
Seal the vial and purge with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent, followed by the stock solutions of the aryl halide/internal standard, boronic ester, and base via syringe.
-
-
Kinetic Monitoring:
-
Place the reaction vial in the heating block pre-set to the desired temperature (e.g., 60 °C).
-
At regular time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a suitable quenching agent (e.g., a small amount of water or dilute acid) and an extraction solvent (e.g., ethyl acetate).
-
Analyze the quenched samples by GC-MS to determine the concentration of the product and remaining starting materials relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
Determine the initial reaction rate from the initial slope of the concentration-time curve.
-
Repeat the experiment at different temperatures (e.g., 70 °C, 80 °C, 90 °C).
-
Construct an Arrhenius plot of ln(initial rate) versus 1/T to calculate the activation energy (Ea).
-
References
Technical Support Center: Reactions with 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane. The focus is on identifying and mitigating byproduct formation in common reactions, particularly the Suzuki-Miyaura cross-coupling.
Troubleshooting Guides
Issue: Low Yield of Desired Cross-Coupling Product and Presence of Unknown Byproducts
When Suzuki-Miyaura reactions using this compound result in low yields, it is crucial to systematically investigate the potential causes. The primary culprits are often the formation of homocoupling and protodeboronation byproducts.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura reactions.
Frequently Asked Questions (FAQs)
Byproduct Identification and Mitigation
Q1: What are the most common byproducts in Suzuki-Miyaura reactions with this compound?
A1: The two most prevalent byproducts are the homocoupling product (biphenyl) and the protodeboronation product (benzene) .
-
Homocoupling: This is the coupling of two molecules of the boronic ester to form a symmetrical biaryl (e.g., biphenyl from this compound). This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate homocoupling. Using a Pd(II) precatalyst can also lead to initial homocoupling before the active Pd(0) is generated.
-
Protodeboronation: This is the replacement of the boronic ester group with a hydrogen atom, leading to the formation of the corresponding arene (e.g., benzene). This is often caused by the presence of water and a strong base, which can lead to the hydrolysis of the C-B bond.
Q2: How can I identify these byproducts in my reaction mixture?
A2: The most effective methods for identifying homocoupling and protodeboronation byproducts are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) .
-
¹H NMR Spectroscopy: Can be used for both identification and quantification. The aromatic regions of the spectra for the desired product, biphenyl, and benzene will have distinct chemical shifts and coupling patterns.
-
GC-MS: Provides separation of the components in the reaction mixture and their mass-to-charge ratios, allowing for confident identification of the byproducts.
Q3: What steps can I take to minimize the formation of the homocoupling product (biphenyl)?
A3: To suppress homocoupling, focus on minimizing oxygen and controlling the palladium catalyst's active state.
| Strategy | Recommendation | Rationale |
| Ensure Inert Atmosphere | Thoroughly degas solvents (e.g., freeze-pump-thaw or sparging with argon/nitrogen) and maintain a positive pressure of inert gas throughout the reaction. | Oxygen promotes the formation of Pd(II) species that catalyze homocoupling. |
| Choice of Palladium Source | Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a well-defined Pd(II) precatalyst that rapidly converts to Pd(0). | Pd(II) precatalysts can directly react with the boronic ester to form the homocoupled product. |
| Ligand Selection | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands). | These ligands accelerate the reductive elimination step, favoring the desired cross-coupling over homocoupling. |
| Slow Addition | Add the boronic ester solution slowly to the reaction mixture. | This keeps the instantaneous concentration of the boronic ester low, disfavoring the bimolecular homocoupling reaction. |
Q4: How can I prevent or reduce the protodeboronation of my boronic ester?
A4: Minimizing protodeboronation primarily involves controlling the presence of water and the strength of the base.
| Strategy | Recommendation | Rationale |
| Anhydrous Conditions | Use anhydrous solvents and reagents. Dry glassware thoroughly. | Water is a key component in the hydrolysis of the C-B bond that leads to protodeboronation. |
| Base Selection | Use a milder, non-hydroxide base such as K₃PO₄, K₂CO₃, or Cs₂CO₃. | Strong bases like NaOH or KOH can accelerate the rate of protodeboronation. |
| Reaction Temperature | Run the reaction at the lowest effective temperature. | Higher temperatures can increase the rate of the protodeboronation side reaction. |
| Protecting Groups | While this compound is a relatively stable boronic ester, for particularly sensitive substrates, consider converting the boronic acid to a more robust form like an MIDA boronate ester. | These can provide a "slow release" of the boronic acid under the reaction conditions, minimizing its decomposition. |
General Reaction and Reagent Handling
Q5: Is this compound stable to air and moisture?
A5: this compound is generally more stable to air and moisture than the corresponding phenylboronic acid. However, for long-term storage and to ensure reproducibility in reactions, it is best to store it under an inert atmosphere in a cool, dry place. Prolonged exposure to moisture can lead to hydrolysis back to phenylboronic acid and neopentyl glycol.
Q6: Can I use aqueous conditions for Suzuki-Miyaura reactions with this boronic ester?
A6: Yes, Suzuki-Miyaura reactions with boronic esters can be performed in aqueous solvent mixtures (e.g., dioxane/water, THF/water). In fact, a certain amount of water is often necessary to dissolve the base and can facilitate the transmetalation step. However, excessive water, especially in combination with a strong base and high temperatures, can increase the risk of protodeboronation. The optimal water content should be determined empirically for your specific reaction.
Q7: Are there any other potential byproducts I should be aware of?
A7: Besides homocoupling and protodeboronation, other less common side reactions can occur:
-
Dehalogenation of the aryl halide: The aryl halide can be reduced to the corresponding arene.
-
Formation of phenol: Under certain conditions, the boronic ester can be oxidized to phenol.
-
Byproducts from ligand or solvent degradation: At high temperatures, ligands and solvents can decompose, leading to impurities.
Experimental Protocols
Protocol for Identification and Quantification of Byproducts by ¹H NMR
-
Sample Preparation:
-
Carefully quench a small, representative aliquot of the reaction mixture.
-
Perform a work-up to remove the catalyst and salts. A simple extraction with an organic solvent followed by washing with water and brine is usually sufficient.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Accurately weigh a known amount of the crude product and dissolve it in a known volume of a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
-
Data Analysis:
-
Identify the characteristic signals for the desired product, biphenyl (homocoupling), and benzene (protodeboronation).
-
Biphenyl: Multiplets in the aromatic region (approx. δ 7.3-7.6 ppm).
-
Benzene: A singlet in the aromatic region (approx. δ 7.37 ppm in CDCl₃).
-
-
Integrate the well-resolved signals of the product, byproducts, and the internal standard.
-
Calculate the molar ratio of each component relative to the internal standard to determine their respective yields and the extent of byproduct formation.
-
Protocol for a Suzuki-Miyaura Coupling with Minimized Byproduct Formation
This protocol provides a general starting point and may require optimization for specific substrates.
-
Reaction Setup:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 1-2 mol%), and the base (e.g., finely powdered K₃PO₄, 2.0-3.0 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) at least three times.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add this compound (1.2-1.5 equiv.).
-
Add the degassed solvent (e.g., anhydrous dioxane or toluene) via syringe. If a co-solvent is needed, use degassed water.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
improving solubility of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane in organic solvents
Welcome to the technical support center for 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound in organic solvents and to troubleshoot related issues in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common organic solvents?
A1: this compound, a neopentyl glycol ester of phenylboronic acid, generally exhibits better solubility in organic solvents compared to its parent phenylboronic acid.[1][2] While comprehensive quantitative data is limited, qualitative assessments indicate good solubility in many common organic solvents used in synthesis.
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What steps can I take?
A2: Several strategies can be employed to improve solubility. These include:
-
Solvent Screening: Test a range of solvents with varying polarities.
-
Heating: Gently warming the mixture can significantly increase solubility.
-
Co-solvent System: The use of a co-solvent can modulate the polarity of the medium and improve dissolution.
-
High-speed Stirring: Vigorous agitation can enhance the rate of dissolution, particularly for suspended solids.[3]
Q3: How does the choice of base impact the solubility and reactivity of this compound in Suzuki-Miyaura coupling reactions?
A3: The base is crucial for activating the boronic ester to a more nucleophilic boronate species for transmetalation.[4] However, many inorganic bases have poor solubility in organic solvents.[4]
-
Base Selection: Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective and can be used in biphasic systems (e.g., toluene/water) to facilitate the reaction.[4]
-
Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst can help shuttle the activated boronate from the aqueous or solid phase to the organic phase where the catalyst resides.
Q4: Can protodeboronation be an issue when trying to dissolve this compound?
A4: Protodeboronation, the cleavage of the C-B bond, is a potential side reaction for all boronic acids and their esters.[5] While neopentyl glycol esters are generally more stable than the corresponding boronic acids, the presence of water and certain bases can promote this undesired reaction.[1][5] Using anhydrous solvents and carefully selecting the base can minimize this issue.[5] For particularly sensitive substrates, consider using even more stable derivatives like MIDA (N-methyliminodiacetic acid) boronates.[6]
Troubleshooting Guide: Solubility Issues in Suzuki-Miyaura Coupling
This guide provides a systematic approach to resolving common solubility-related problems encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low or No Reaction Conversion
Potential Cause: Poor solubility of the boronic ester, base, or other reagents in the chosen solvent system.
Troubleshooting Steps:
-
Visual Inspection: Observe the reaction mixture. Is the boronic ester fully dissolved? Is the base present as a solid?
-
Solvent System Modification:
-
If using a single organic solvent, try a mixture of solvents. For example, adding a more polar solvent like THF or 1,4-dioxane to a nonpolar solvent like toluene might improve solubility.[7]
-
Consider a biphasic system (e.g., toluene/water or dioxane/water). This can be particularly effective for dissolving inorganic bases.
-
-
Temperature Adjustment: Gradually increase the reaction temperature. Higher temperatures often increase the solubility of reagents and can accelerate the reaction rate.[8]
-
Base Evaluation:
-
Ensure the base is finely powdered to maximize its surface area.
-
If using an inorganic base in a purely organic solvent, consider switching to a more soluble organic base or moving to a biphasic system.
-
-
Introduction of a Phase-Transfer Catalyst (PTC): If operating in a biphasic system with slow reaction rates, the addition of a PTC (e.g., a quaternary ammonium salt) can enhance the transfer of the boronate anion between phases.
Issue 2: Reaction Stalls After Initial Conversion
Potential Cause: A component of the reaction may be precipitating out of solution as the reaction progresses, or the catalyst may be deactivating.
Troubleshooting Steps:
-
Solubility Check at Reaction Temperature: Carefully observe if any solids form as the reaction proceeds.
-
Solvent and Co-solvent Optimization: Experiment with different solvent ratios to maintain the solubility of all species throughout the reaction.
-
Catalyst and Ligand Stability: Ensure the palladium catalyst and ligand are stable under the reaction conditions. In some cases, a change in the ligand can improve catalyst solubility and stability.
Data Presentation
Table 1: Qualitative Solubility of Phenylboronic Acid Derivatives
| Compound Type | Chloroform | Ketones (e.g., Acetone) | Ethers (e.g., Diethyl Ether) | Hydrocarbons (e.g., Hexane) |
| Phenylboronic Acid | Moderate | High | High | Very Low |
| Phenylboronic Acid Pinacol Ester | High | High | High | Low to Moderate |
| This compound (Neopentyl Glycol Ester) | Expected to be High | Expected to be High | Expected to be High | Expected to be Low to Moderate |
Note: The solubility of this compound is expected to be similar to or better than the pinacol ester due to structural similarities.[2][9] This table is based on general trends observed for boronic esters.
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in various organic solvents at room temperature.
Materials:
-
This compound
-
A selection of organic solvents (e.g., Toluene, THF, Dichloromethane, Acetone, Hexane, DMF)
-
Small vials or test tubes
-
Vortex mixer
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry vial.
-
Add 1 mL of the test solvent to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent tested.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling with Solubility Troubleshooting
Objective: To provide a starting point for a Suzuki-Miyaura coupling reaction, incorporating steps to address potential solubility issues.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.
-
Add the anhydrous, degassed solvent via syringe or cannula.
-
Stir the mixture at room temperature and observe the solubility of the reagents.
-
If reagents are not fully dissolved, consider the following troubleshooting steps before heating:
-
Add a co-solvent (e.g., THF) to improve solubility.
-
If using an insoluble base, add a small amount of degassed water to create a biphasic system. If doing so, consider adding a phase-transfer catalyst.
-
-
Once the initial dissolution is optimized, heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature for workup.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Factors affecting boronic ester solubility.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. d-nb.info [d-nb.info]
Technical Support Center: Suzuki Reaction Workup and Boron Impurity Removal
Welcome to our technical support center for Suzuki-Miyaura cross-coupling reactions. This guide provides troubleshooting advice and detailed protocols for the effective removal of boron-containing impurities from your reaction mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I have unreacted boronic acid in my reaction mixture. How can I easily remove it?
A common and effective method for removing unreacted boronic acid is through a basic aqueous wash. Boronic acids are weakly acidic and will deprotonate in the presence of a base to form water-soluble boronate salts, which can then be extracted into the aqueous phase.
Experimental Protocol: Basic Aqueous Extraction
-
Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[1]
-
Extraction: Transfer the mixture to a separatory funnel and wash with a basic aqueous solution. Common bases include 1-2 M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[2] Repeat the extraction 2-3 times to ensure complete removal.
-
Phase Separation: Separate the organic layer containing your desired product.
-
Final Wash & Drying: Wash the organic layer with brine, then dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain your crude product, which can then be further purified if necessary.
Q2: My product is also acidic/basic. How can I remove boron impurities without losing my product?
If your product has acidic or basic functionalities, a simple acid-base extraction may not be selective. In such cases, alternative purification methods like column chromatography or crystallization are recommended.
Troubleshooting Scenarios:
-
Acidic Product: If your product is acidic, it may also be extracted into the basic aqueous layer along with the boronic acid. Consider using a milder base or proceeding directly to chromatographic separation.
-
Basic Product: If your product is basic, it will remain in the organic layer during a basic wash, allowing for the selective removal of boronic acid impurities.
Q3: Standard column chromatography is not separating my product from boron impurities effectively. What can I do?
If standard silica gel chromatography fails to provide adequate separation, several strategies can be employed:
-
Solvent System Modification: Experiment with different solvent systems. For polar compounds, a mixture like dichloromethane and methanol may be more effective than hexane and ethyl acetate.[2]
-
Alumina Chromatography: For certain compounds, particularly boronate esters, neutral alumina can be an effective stationary phase.[4]
-
Specialized Resins: Consider using commercially available boronic acid scavengers or resins designed to selectively bind and remove boron-containing species.
-
Boric Acid Impregnated Silica Gel: For the purification of pinacol boronic esters, silica gel impregnated with boric acid can suppress the decomposition and over-adsorption of the esters, leading to better separation.[5]
Experimental Protocol: Column Chromatography on Alumina
-
Column Packing: Prepare a column with neutral alumina, using your chosen eluent system.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with your solvent system, collecting fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) or another appropriate analytical technique to identify the fractions containing your purified product.
Q4: How can I remove boronic acid homocoupling byproducts?
Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[6] While complete prevention can be challenging, the following workup and preventative measures can be effective:
-
Prevention during Reaction:
-
Purification: Homocoupling byproducts are typically less polar than the desired cross-coupled product. They can often be separated using standard purification techniques like:
-
Column Chromatography: A well-optimized silica gel or alumina chromatography can effectively separate the homocoupled dimer from your product.
-
Crystallization/Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.
-
Purification Methodologies & Workflows
Below are visual workflows for the most common procedures to remove boron impurities.
Caption: Workflow for removing boronic acid impurities via basic aqueous extraction.
Caption: General workflow for purification by column chromatography.
Quantitative Data Summary
The efficiency of boron impurity removal can vary depending on the specific substrates and the chosen method. The following table summarizes general expectations for common purification techniques.
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Basic Aqueous Wash | >95% (for non-polar products) | Fast, simple, and inexpensive. | Not suitable for base-sensitive or acidic products. |
| Silica Gel Chromatography | >98% | Widely applicable, good for a range of polarities. | Can be time-consuming and may lead to product loss on the column. |
| Alumina Chromatography | >98% | Effective for certain compounds, especially boronate esters.[4] | Less commonly used than silica gel. |
| Recrystallization | >99% | Can yield very high purity for solid products. | Dependent on the product's solubility properties; may have lower recovery. |
| Boronic Acid Scavengers | >99% | Highly selective for boron-containing impurities. | Can be expensive; requires an additional filtration step. |
References
stability of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane under basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane, particularly concerning its stability and use under basic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under basic conditions?
A1: this compound, a neopentyl glycol boronic ester, is generally considered to be relatively stable, which makes it a versatile reagent in organic synthesis, including in cross-coupling reactions that require basic conditions.[1][2][3] The six-membered dioxaborinane ring contributes to its thermodynamic stability, making it more stable than five-membered ring analogues.[1] However, like all boronic esters, it is susceptible to hydrolysis to phenylboronic acid and neopentyl glycol, a process that is accelerated in the presence of water and base.[3][4][5]
Q2: What is the primary degradation pathway for this compound in the presence of a base?
A2: The primary degradation pathway under aqueous basic conditions is hydrolysis. This reaction is initiated by the nucleophilic attack of a hydroxide ion on the boron atom. This is analogous to the saponification of carboxylate esters.[6][7] The resulting unstable boronate complex then breaks down to form phenylboronic acid and neopentyl glycol. In some cases, particularly with electron-deficient aryl boronic esters, a competing side reaction called protodeboronation can occur, where the boronic ester group is replaced by a hydrogen atom.[8][9][10]
Q3: Can I use this compound in Suzuki-Miyaura cross-coupling reactions that require a strong base?
A3: Yes, this compound is frequently used in Suzuki-Miyaura reactions.[11] However, the choice of base and reaction conditions is crucial to minimize degradation and maximize yield. While the reaction requires a base for the transmetalation step, strong aqueous bases can promote hydrolysis of the boronic ester. It is often a balance between efficient coupling and minimizing side reactions. For sensitive substrates, using milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) is recommended.[9]
Q4: My Suzuki-Miyaura coupling reaction using this compound has a low yield. What are the likely causes related to the stability of the boronic ester?
A4: Low yields in Suzuki-Miyaura coupling can stem from several factors related to the stability of the boronic ester under your reaction conditions. The most common issues are premature hydrolysis or protodeboronation of the ester before the desired cross-coupling can occur.[9] The presence of excess water, the strength of the base, and elevated temperatures can all contribute to the degradation of your starting material. Additionally, oxygen in your reaction can lead to catalyst decomposition and unwanted side reactions.[12]
Troubleshooting Guides
Issue 1: Low or No Product Formation in a Suzuki-Miyaura Coupling Reaction
| Potential Cause | Troubleshooting Step | Explanation |
| Hydrolysis of the Boronic Ester | 1. Use Anhydrous Conditions: Ensure your solvent is anhydrous and consider using an anhydrous base. 2. Minimize Water: If an aqueous base is necessary, use the minimum amount required for the reaction to proceed.[3] 3. Choose a Milder Base: Switch from strong bases like NaOH or KOH to milder options such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[9] | Excessive water and strong bases accelerate the hydrolysis of the dioxaborinane to the less reactive boronic acid. |
| Protodeboronation | 1. Use a Milder Base: This is particularly important for electron-deficient coupling partners.[9] 2. Lower Reaction Temperature: If possible, run the reaction at a lower temperature to disfavor the protodeboronation side reaction. | Protodeboronation is a common side reaction that cleaves the C-B bond, leading to the formation of an unwanted arene byproduct. |
| Catalyst Deactivation | 1. Degas Solvents: Thoroughly degas your solvent to remove oxygen.[12] 2. Use Fresh Catalyst/Ligand: Ensure your palladium catalyst and phosphine ligands have not degraded due to improper storage.[9] | Oxygen can oxidize the active Pd(0) catalyst and any phosphine ligands, rendering them inactive. |
Issue 2: Presence of Phenylboronic Acid as a Major Impurity in the Reaction Mixture
| Potential Cause | Troubleshooting Step | Explanation |
| Excessive Water | 1. Dry Solvents: Use freshly dried, anhydrous solvents. 2. Use Anhydrous Base: If compatible with your reaction, use an anhydrous form of the base. | Water is a key reagent in the hydrolysis of the boronic ester to the corresponding boronic acid. |
| Prolonged Reaction Time at High Temperature | 1. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed. 2. Optimize Temperature: Determine the lowest effective temperature for your coupling reaction. | Extended exposure to basic conditions, especially at elevated temperatures, will increase the extent of hydrolysis. |
Visualizing the Degradation Pathway and Experimental Workflow
Caption: Base-catalyzed hydrolysis of this compound.
Caption: Workflow for kinetic analysis of dioxaborinane stability.
Experimental Protocols
Protocol for Assessing the Stability of this compound under Basic Conditions
This protocol outlines a general method to quantify the stability of this compound under specific basic conditions using ¹H NMR spectroscopy.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Dioxane, THF)
-
Deuterated solvent for NMR (e.g., Dioxane-d₈)
-
Aqueous solution of the desired base (e.g., 1M NaOH, 2M K₂CO₃)
-
Internal standard for NMR (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Thermostated reaction vessel
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound and the internal standard in the chosen anhydrous solvent in a volumetric flask. The concentrations should be accurately known.
-
-
Reaction Setup:
-
In a thermostated vessel at the desired temperature (e.g., 80 °C), place a known volume of the stock solution.
-
Initiate the experiment by adding a specific volume of the aqueous base solution. The final concentrations of the boronic ester and base should be appropriate for your experimental goals.
-
-
Sampling:
-
At various time points (e.g., t = 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr), withdraw an aliquot of the reaction mixture.
-
Immediately quench the aliquot by diluting it in a vial containing a suitable deuterated solvent and a small amount of dilute acid to neutralize the base.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum for each quenched aliquot.
-
Integrate the signals corresponding to the starting this compound, the phenylboronic acid product, and the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of the remaining this compound at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the boronic ester versus time to determine the rate of degradation. From this data, you can calculate the half-life (t₁/₂) of the compound under the tested conditions.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. benchchem.com [benchchem.com]
strategies to reduce reaction times for 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane couplings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to reduce reaction times for couplings involving 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is very slow. What are the primary factors I should investigate to increase the reaction rate?
A1: Slow reaction times are a common issue in Suzuki-Miyaura couplings. The primary factors to investigate are the choice of catalyst and ligand, the base, the solvent system, and the reaction temperature. The interplay between these parameters is crucial for achieving rapid and efficient coupling. For instance, the use of modern palladium precatalysts with bulky, electron-rich phosphine ligands can significantly accelerate the reaction.[1] Additionally, the selection of an appropriate base and solvent system is critical to facilitate the transmetalation step, which is often rate-limiting.
Q2: How does this compound (a neopentyl glycol boronic ester) compare to phenylboronic acid in terms of reaction time?
A2: this compound, as a boronic ester, offers enhanced stability compared to the corresponding boronic acid, which can be prone to decomposition pathways like protodeboronation.[2] While boronic acids are sometimes considered more reactive, the use of a stable boronic ester can lead to cleaner reactions and, under optimized conditions, faster conversions. Kinetic studies have shown that the choice of the diol used to form the boronic ester significantly impacts the rate of the transmetalation step. In some cases, neopentyl glycol boronic esters have been observed to react faster than the corresponding boronic acid.[3]
Q3: Can the choice of palladium catalyst and ligand significantly reduce the reaction time?
A3: Absolutely. The selection of the palladium source and the associated ligand is one of the most critical factors for accelerating the reaction. Modern palladium precatalysts, especially those incorporating bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos), are designed to promote the key steps of the catalytic cycle—oxidative addition and reductive elimination—leading to dramatically faster reaction times.[1][4] These advanced catalyst systems can often facilitate couplings at lower temperatures and shorter durations, sometimes even at room temperature.[5][6]
Q4: What is the role of the base in the reaction, and how does it affect the reaction speed?
A4: The base plays a crucial role in the activation of the organoboron species, which is necessary for the transmetalation step of the catalytic cycle.[7] The choice and strength of the base can significantly impact the reaction rate. While common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), the use of alternative bases like potassium trimethylsilanolate (TMSOK) in anhydrous conditions has been shown to dramatically decrease reaction times, in some cases by a factor of ten, by promoting a homogeneous reaction environment.[8]
Q5: How can I leverage temperature and microwave irradiation to speed up my coupling reactions?
A5: Increasing the reaction temperature generally increases the reaction rate. However, for sensitive substrates, this can also lead to degradation. Microwave-assisted synthesis is a powerful technique for significantly reducing reaction times, often from hours to minutes.[2][9][10] The use of focused microwave heating can lead to rapid temperature increases and more efficient energy transfer, resulting in marked reductions in overall reaction times and often improved product purity and yield.[11]
Troubleshooting Guide for Slow Reactions
If you are experiencing slow or incomplete coupling reactions with this compound, follow this troubleshooting guide.
Problem: The reaction has not reached completion after an extended period.
Solution Workflow:
Caption: A logical workflow for troubleshooting slow Suzuki-Miyaura coupling reactions.
Detailed Steps:
-
Review the Catalyst System:
-
Catalyst Activity: Ensure your palladium precatalyst is active. If using a Pd(0) source, be mindful of its stability. Modern palladacycle precatalysts often provide more consistent results.
-
Ligand Choice: For challenging or slow couplings, consider using bulky, electron-rich phosphine ligands such as SPhos or other Buchwald-type ligands, which are known to accelerate the reaction.[1][4]
-
-
Evaluate the Base and Solvent:
-
Base Selection: The choice of base is critical. For neopentyl glycol boronic esters, consider stronger bases like K₃PO₄ or, for very rapid reactions, TMSOK in an anhydrous solvent like THF.[8]
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Solvent System: Ensure your solvent is properly degassed and, if the chosen method requires it, anhydrous. The solvent polarity can influence the reaction rate, so screening different solvents (e.g., THF, dioxane, toluene) may be beneficial.
-
-
Increase Reaction Temperature:
-
Check Reagent Quality and Stoichiometry:
-
Purity: Impurities in either the aryl halide or the boronic ester can inhibit the catalyst. Ensure high purity of your starting materials.
-
Stoichiometry: A slight excess of the boronic ester (e.g., 1.2-1.5 equivalents) is often used to drive the reaction to completion.
-
Data Presentation
Table 1: Comparison of Reaction Times for Phenylboronic Acid vs. Neopentyl Glycol Phenylboronic Ester
| Boron Reagent | Reaction Time (hours) |
| Phenylboronic Acid | ~1.2 |
| Neopentyl Glycol Phenylboronic Ester | ~0.3 |
This data is derived from a kinetic study and represents the time to form the product under specific experimental conditions. Actual reaction times may vary.[3]
Table 2: Effect of Base on Reaction Time in the Coupling of an Aryl Bromide with a Neopentyl Glycol Boronic Ester
| Base | Solvent | Reaction Time | Yield |
| Previously Reported (Various) | Various | >50 hours | - |
| TMSOK | THF | 1-1.5 hours | 97% |
This table illustrates the significant reduction in reaction time achieved by changing the base to potassium trimethylsilanolate (TMSOK) in an anhydrous solvent.[8]
Experimental Protocols
Protocol for Rapid Suzuki-Miyaura Coupling Using TMSOK
This protocol is adapted from a procedure demonstrated to reduce reaction times significantly.[8]
Materials:
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Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd-P(t-Bu)₃-G3 precatalyst (2 mol%)
-
Potassium trimethylsilanolate (TMSOK) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
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To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, this compound, and the palladium precatalyst.
-
Seal the vessel and purge with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous THF via syringe.
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In a separate flask, prepare a solution of TMSOK in anhydrous THF.
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Add the TMSOK solution dropwise to the reaction mixture at room temperature. The reaction may be exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC, GC-MS, or LC-MS. The reaction is often complete within 1-2 hours.
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle, highlighting key steps for acceleration.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle in Suzuki Coupling: 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane vs. Pinacol Boronic Ester
For researchers, scientists, and drug development professionals, the choice of boronic acid surrogate in Suzuki-Miyaura cross-coupling is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of two widely used boronic esters: 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane (a neopentyl glycol boronic ester) and pinacol boronic esters, supported by experimental data.
In the landscape of cross-coupling reactions, the stability and reactivity of the organoboron reagent are paramount. While boronic acids are highly reactive, their propensity for decomposition via protodeboronation and trimerization into boroxines can be problematic.[1][2] Boronic esters, such as those derived from neopentyl glycol and pinacol, offer enhanced stability, making them easier to handle, purify, and store.[1][3] This comparison delves into the nuanced performance differences between these two popular classes of boronic esters.
Performance Comparison: Reactivity and Stability
The primary trade-off between this compound and pinacol boronic esters lies in the balance between steric hindrance and electronic effects, which directly influences the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.
This compound (Neopentyl Glycol Boronic Ester): This six-membered ring boronic ester is often considered to be more reactive than its pinacol counterpart in certain catalytic systems.[3] The formation of a six-membered ring is thermodynamically more favorable than a five-membered ring, which can contribute to its stability.[4] Studies have suggested that electron-rich esters, like neopentyl glycol esters, can lead to increased rates of transmetalation compared to boronic acids.[5]
Pinacol Boronic Ester: As one of the most commonly employed boronic esters, pinacol esters are prized for their high stability.[3] They are often crystalline solids that are amenable to purification by column chromatography.[1] However, the steric bulk imparted by the four methyl groups on the pinacol backbone can hinder the formation of the palladium-boron ate complex, a key intermediate in the transmetalation step, potentially leading to slower reaction rates compared to less hindered esters.[5]
Quantitative Data Summary
The following table summarizes key performance metrics for the two boronic esters based on available experimental data. It is important to note that reaction outcomes are highly dependent on the specific substrates, catalyst system, and reaction conditions.
| Parameter | This compound | Pinacol Boronic Ester | Key Considerations & References |
| Relative Reactivity | Generally considered more reactive in some systems. | Can be less reactive due to steric hindrance. | In a competition experiment with a nickel catalyst, the neopentyl derivative was consumed faster.[3] However, in a specific palladium-catalyzed system, the neopentyl ester reacted significantly slower.[5] |
| Stability | High stability, comparable to pinacol esters. | High stability, often used for isolating and storing boronic acid equivalents. | Both are generally stable to column chromatography and have a good shelf life.[2][3] |
| Transmetalation Rate | Can be faster due to lower steric hindrance and favorable electronics. | Can be slower due to steric congestion around the boron atom. | The rate of transmetalation is a key factor influencing the overall reaction rate.[5] |
| Purification | Generally amenable to standard purification techniques. | Often crystalline and readily purified by chromatography. | Their stability facilitates purification compared to boronic acids.[1] |
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions using this compound and pinacol boronic esters. These are intended as starting points and may require optimization for specific substrates.
General Protocol for Suzuki Coupling with this compound
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).
-
Solvent Addition: Add a suitable degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir for the required time, monitoring the reaction progress by TLC or GC/LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki Coupling with Pinacol Boronic Ester
-
Reaction Setup: In a reaction flask, combine the aryl halide (1.0 equiv), the pinacol boronic ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent, such as 1,4-dioxane, THF, or DMF, often with a small amount of water.
-
Reaction Execution: Stir the mixture at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere until the starting material is consumed, as indicated by TLC or LC-MS analysis.
-
Workup: After cooling, partition the reaction mixture between an organic solvent and water. Separate the organic layer and wash it sequentially with water and brine.
-
Purification: Dry the organic phase over a drying agent (e.g., MgSO₄), filter, and remove the solvent in vacuo. The resulting residue can be purified by crystallization or column chromatography.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Neopentyl Glycol vs. MIDA Boronates in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly for the construction of complex molecules in pharmaceutical and materials science, Suzuki-Miyaura cross-coupling stands as a cornerstone methodology. The efficacy of this powerful C-C bond-forming reaction is critically dependent on the nature of the organoboron reagent. Among the various forms of boronic acid surrogates, neopentyl glycol and N-methyliminodiacetic acid (MIDA) boronates have emerged as prominent choices, each offering a unique set of properties. This guide provides an in-depth, objective comparison of the performance of neopentyl glycol boronates and MIDA boronates, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic endeavors.
Core Differences in Stability and Reactivity
The fundamental distinction between neopentyl glycol boronates and MIDA boronates lies in their structure, which in turn dictates their stability and reactivity. Neopentyl glycol boronates are trigonal, sp²-hybridized boron compounds, which are generally more stable than the corresponding free boronic acids.[1] MIDA boronates, on the other hand, feature a tetracoordinate, sp³-hybridized boron center resulting from a dative bond from the nitrogen atom of the MIDA ligand.[2] This structural difference renders MIDA boronates exceptionally stable.[2][3]
Neopentyl glycol boronates, while more stable than many other boronic esters, can still be susceptible to protodeboronation under certain conditions.[1] In contrast, MIDA boronates exhibit remarkable benchtop stability, are compatible with silica gel chromatography, and are unreactive under standard anhydrous cross-coupling conditions.[3][4] This high degree of stability allows for their use as protecting groups for the boronic acid functionality, enabling complex, multi-step syntheses and iterative cross-coupling strategies.[4][5]
The reactivity of these boronates is intrinsically linked to their stability. Neopentyl glycol boronates can participate directly in the catalytic cycle of the Suzuki-Miyaura reaction, although their reactivity is generally considered to be lower than that of the corresponding boronic acid.[6] MIDA boronates, due to their stable tetracoordinate structure, are unreactive in their native state and require an activation step, typically hydrolysis with a mild aqueous base, to release the active boronic acid for cross-coupling.[4][7] This "slow-release" mechanism is particularly advantageous when dealing with unstable boronic acids that would otherwise decompose under the reaction conditions.[2][3]
Quantitative Performance Comparison
The choice between neopentyl glycol and MIDA boronates often depends on the specific requirements of the synthetic target and the desired reaction conditions. The following table summarizes the key characteristics and performance metrics of each class of boronate ester.
| Feature | Neopentyl Glycol Boronates | MIDA Boronates |
| Boron Hybridization | sp² | sp³ |
| Stability | More stable than boronic acids, but can be prone to protodeboronation.[1] | Exceptionally stable, often indefinitely on the benchtop.[2][3] |
| Purification | Can be purified by chromatography, but may be less stable than MIDA boronates.[1] | Compatible with standard silica gel chromatography.[4][8] |
| Reactivity | Can react directly in cross-coupling, but generally less reactive than boronic acids.[6] | Requires hydrolysis to release the active boronic acid ("slow-release").[2][7] |
| Handling | Easier to handle than boronic acids. | Very easy to handle, often crystalline solids.[4] |
| Applications | General use in Suzuki-Miyaura coupling.[1][6] | Iterative cross-coupling, synthesis with unstable boronic acids, complex molecule synthesis.[4][5] |
Experimental Protocols
The operational workflows for Suzuki-Miyaura reactions using neopentyl glycol and MIDA boronates differ primarily in the activation of the boron reagent.
General Protocol for Suzuki-Miyaura Coupling with Neopentyl Glycol Boronates:
-
Reaction Setup: In a dry reaction vessel, combine the neopentyl glycol boronate (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: After cooling to room temperature, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.
General Protocol for Suzuki-Miyaura Coupling with MIDA Boronates (Slow-Release):
-
Reaction Setup: To an oven-dried reaction vessel, add the MIDA boronate ester (1.2-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and a ligand (e.g., XPhos, 6 mol%).[2]
-
Base and Solvent Addition: Add a suitable base (e.g., K₃PO₄, 3 equivalents) and a degassed solvent system, typically containing a controlled amount of water to facilitate the slow hydrolysis of the MIDA boronate.[2][7]
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 50 to 80 °C. The reaction progress is monitored for the formation of the desired product.
-
Workup and Purification: The workup and purification procedure is similar to that for neopentyl glycol boronates.
Visualization of Structures and Workflows
To further clarify the differences between these two important classes of reagents, the following diagrams illustrate their structures, a typical reaction workflow, and a decision-making guide.
Caption: Structural comparison of neopentyl glycol and MIDA boronates.
Caption: Comparative workflow for Suzuki-Miyaura cross-coupling.
Caption: Decision tree for selecting the appropriate boronate ester.
Conclusion
Both neopentyl glycol boronates and MIDA boronates are valuable reagents in the synthetic chemist's toolbox. Neopentyl glycol esters offer a good balance of stability and reactivity, making them suitable for a wide range of standard Suzuki-Miyaura coupling reactions, particularly when the corresponding boronic acid is relatively stable.[1][6] However, for more challenging applications involving unstable boronic acids, or for advanced synthetic strategies such as iterative cross-coupling, MIDA boronates provide a superior solution due to their exceptional stability and the ability to control the release of the active boronic acid.[2][4] The choice between these two reagents will ultimately be guided by the specific demands of the synthesis, including the nature of the substrates, the complexity of the target molecule, and the overall synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MIDA Boronates [sigmaaldrich.com]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
stability comparison of cyclic boronic esters in organic synthesis
A Comprehensive Guide to the Stability of Cyclic Boronic Esters in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate boronic acid protecting group is a critical decision that can significantly impact the efficiency, reproducibility, and outcome of synthetic endeavors. Cyclic boronic esters are indispensable tools in modern organic synthesis, primarily utilized as protecting groups for boronic acids to enhance their stability and facilitate their use in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. However, the stability of these esters varies considerably depending on their structure and the reaction conditions. This guide provides an objective comparison of the stability of commonly employed cyclic boronic esters, supported by experimental data and detailed methodologies to aid in the rational selection of the optimal boronic ester for a given application.
The inherent instability of boronic acids, which are prone to dehydration to form cyclic trimeric boroxines and protodeboronation, often complicates their handling, purification, and storage.[1] Conversion to cyclic boronic esters mitigates these issues, with the stability of the resulting ester being a key determinant of its utility. The primary factors influencing the stability of cyclic boronic esters are steric hindrance around the boron atom, the nature of the diol used for esterification, and the presence of intramolecular coordination.[2][3]
Comparative Stability of Common Cyclic Boronic Esters
The stability of a boronic ester is often assessed by its resistance to hydrolysis, which can be influenced by pH, temperature, and the solvent system. Here, we compare the stability of three widely used classes of cyclic boronic esters: pinacol (Bpin), N-methyliminodiacetic acid (MIDA), and catechol esters.
Pinacol (Bpin) Boronic Esters are perhaps the most common protecting group for boronic acids. They offer a good balance of stability and reactivity. While significantly more stable than the parent boronic acids, Bpin esters can be susceptible to hydrolysis, particularly under acidic or basic conditions.[1][3] The steric bulk of the four methyl groups on the pinacol backbone provides a degree of protection to the boron center.[1]
N-Methyliminodiacetic Acid (MIDA) Boronates are renowned for their exceptional stability. The tridentate chelation of the MIDA ligand to the boron atom, forming a bicyclic structure with an intramolecular B-N dative bond, renders the boron center coordinatively saturated and Lewis acidic character is attenuated.[4][5] This results in remarkable benchtop stability, making them resistant to air, moisture, and chromatography on silica gel.[5][6] MIDA boronates are often described as "indefinitely stable" under ambient conditions.[5][7] They serve as excellent platforms for the slow release of the active boronic acid under specific basic conditions, which is particularly advantageous when dealing with unstable boronic acids.[7][8]
Catechol Boronic Esters are another important class of cyclic boronic esters. The stability of catechol-derived esters can be tuned by modifying the substituents on the aromatic ring. Electron-withdrawing groups on the catechol ring can enhance the stability of the corresponding boronic ester. The formation of catechol boronic esters is a reversible process, and their stability is pH-dependent.[9][10]
Quantitative Stability Data
The following table summarizes quantitative data on the stability of various cyclic boronic esters under different conditions.
| Boronic Ester Type | Conditions | Stability Metric | Reference |
| Pinacol (Bpin) Esters | Hydrolysis at physiological pH | Susceptible to hydrolysis | [11] |
| Suzuki-Miyaura Polymerization | Lower molecular weight polymers and reduced yield compared to MIDA esters | [12][13] | |
| MIDA Boronates | Benchtop storage under air | >95% remaining after ≥60 days | |
| Anhydrous cross-coupling conditions (up to 80 °C) | Unreactive | [6] | |
| Mild aqueous base (e.g., 1M NaOH, NaHCO₃) | Readily deprotected | [6] | |
| Boronic ester of (1,1'-bicyclohexyl)-1,1'-diol | Hydrolysis (compared to pinanediol esters) | More stable | [2] |
| Catechol Esters | Varies with pH and substituents | pH-dependent stability | [9][10] |
Factors Influencing Boronic Ester Stability
The stability of cyclic boronic esters is a multifactorial property. The interplay of steric and electronic effects, as well as the reaction environment, dictates their robustness.
Caption: Key factors influencing the stability of cyclic boronic esters.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing stability studies. Below are representative methodologies for assessing the stability of cyclic boronic esters.
Protocol 1: Determination of Hydrolytic Stability by ¹H NMR Spectroscopy
This protocol describes a general method to monitor the hydrolysis of a boronic ester over time using ¹H NMR spectroscopy.
Materials:
-
Cyclic boronic ester of interest
-
Deuterated solvent (e.g., Acetone-d₆, DMSO-d₆)
-
Deionized water
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
Procedure:
-
Prepare a stock solution of the cyclic boronic ester and the internal standard in the deuterated solvent of a known concentration.
-
Transfer a precise volume of the stock solution to an NMR tube.
-
Add a specific volume of deionized water to the NMR tube to initiate hydrolysis. The amount of water can be varied to study its effect on the hydrolysis rate.
-
Acquire a ¹H NMR spectrum at time zero (t=0).
-
Monitor the reaction by acquiring subsequent ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the boronic ester, the resulting boronic acid, the diol, and the internal standard.
-
Calculate the percentage of hydrolysis at each time point by comparing the integration of the boronic ester signal to the internal standard.
-
Plot the percentage of the remaining boronic ester versus time to determine the rate of hydrolysis and the half-life of the ester under the tested conditions.[14]
Protocol 2: Comparative Stability in Suzuki-Miyaura Cross-Coupling Reactions
This protocol allows for the comparison of the performance of different cyclic boronic esters in a standard Suzuki-Miyaura cross-coupling reaction, which indirectly reflects their stability and reactivity under catalytic conditions.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Cyclic boronic ester (e.g., phenylboronic acid pinacol ester, phenylboronic acid MIDA ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water (for MIDA boronate deprotection)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), the cyclic boronic ester (1.2 equiv), the palladium catalyst (e.g., 2 mol%), and the base (2.0 equiv).
-
For MIDA boronates, a specific amount of water is typically added to facilitate in situ deprotection.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for a set period.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Isolate and purify the product by column chromatography.
-
Compare the yields and purity of the product obtained with different cyclic boronic esters to assess their relative performance.[12][13]
Workflow for Selecting a Cyclic Boronic Ester
The choice of a cyclic boronic ester is dictated by the specific requirements of the synthetic route. The following workflow can guide the selection process.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
¹H NMR Analysis for Impurity Identification in 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount. This guide provides a comparative analysis of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane and its common impurities using ¹H NMR spectroscopy, a powerful tool for qualitative and quantitative analysis of organic compounds.
Comparison of ¹H NMR Chemical Shifts
The following table summarizes the expected ¹H NMR chemical shifts for this compound and its potential impurities in deuterated chloroform (CDCl₃). These values are based on typical chemical shifts for the respective functional groups and may vary slightly depending on the experimental conditions.
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | Phenyl-H (ortho) | 7.8-7.9 | Multiplet | 2H |
| Phenyl-H (meta, para) | 7.3-7.5 | Multiplet | 3H | |
| -OCH₂- | ~3.7 | Singlet | 4H | |
| -C(CH₃)₂- | ~1.0 | Singlet | 6H | |
| Neopentyl Glycol (Impurity) | -CH₂OH | 3.4-3.5 | Singlet | 4H |
| -C(CH₃)₂- | 0.9-1.0 | Singlet | 6H | |
| -OH | Variable | Broad Singlet | 2H | |
| Phenylboronic Acid (Impurity) | Phenyl-H (ortho) | 7.9-8.0 | Multiplet | 2H |
| Phenyl-H (meta, para) | 7.3-7.4 | Multiplet | 3H | |
| -B(OH)₂ | Variable | Broad Singlet | 2H | |
| Residual Solvents (e.g., Toluene) | Phenyl-H | 7.1-7.3 | Multiplet | 5H |
| -CH₃ | ~2.3 | Singlet | 3H |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the condensation reaction between phenylboronic acid and neopentyl glycol.
Materials:
-
Phenylboronic acid
-
Neopentyl glycol (2,2-dimethyl-1,3-propanediol)
-
Toluene
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of phenylboronic acid and neopentyl glycol in toluene.
-
Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting solid can be purified by recrystallization from a suitable solvent (e.g., hexane) to yield the final product.
Potential Impurities:
-
Unreacted starting materials: Phenylboronic acid and neopentyl glycol.
-
Byproducts: Boroxines (cyclic anhydrides of phenylboronic acid) can form if the phenylboronic acid is not pure or if the reaction is exposed to moisture for extended periods.
-
Solvent residues: Residual toluene or other solvents used in the synthesis or purification.
¹H NMR Sample Preparation
Materials:
-
Sample of this compound
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0 ppm)
-
NMR tube
-
Pipette
Procedure:
-
Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry NMR tube.
-
Cap the NMR tube and gently agitate it to ensure the sample is fully dissolved.
-
Place the NMR tube in the NMR spectrometer and acquire the ¹H NMR spectrum.
Impurity Identification Workflow
The following diagram illustrates the logical workflow for identifying impurities in a sample of this compound using ¹H NMR spectroscopy.
Caption: Workflow for impurity identification via ¹H NMR.
By following this guide, researchers can effectively utilize ¹H NMR spectroscopy to assess the purity of this compound and identify common process-related impurities, ensuring the quality and reliability of their starting materials for subsequent research and development activities.
A Comparative Guide to the GC-MS Analysis of Suzuki Coupling Reactions: The Case of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boron reagent is a critical parameter influencing reaction outcomes. This guide provides a comparative analysis of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane (a neopentyl glycol boronic ester) against other common boronic acid derivatives in the context of Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the reaction mixture.
Performance Comparison of Boronic Acid Derivatives in Suzuki Coupling
The selection of a boronic acid derivative for a Suzuki coupling reaction involves a trade-off between reactivity, stability, and ease of handling. While boronic acids are generally more reactive, boronic esters, such as this compound and pinacol esters, offer enhanced stability.[1][2] This stability can lead to more reproducible results and higher isolated yields, particularly in complex syntheses.[1]
Table 1: Qualitative Comparison of Boronic Acid Derivatives
| Feature | Phenylboronic Acid | Phenylboronic Acid Pinacol Ester | This compound (Neopentyl Glycol Ester) |
| Reactivity | High | Moderate | Moderate to High[3] |
| Stability | Moderate (prone to dehydration and protodeboronation)[1][2] | High (generally stable solids)[1] | High (generally stable solids) |
| Ease of Handling | Can be challenging to purify and handle due to potential decomposition.[1] | Easy to handle and purify by chromatography.[1] | Easy to handle and purify. |
| Byproduct Formation (Homocoupling) | Can be significant, especially in the presence of oxygen.[4] | Generally lower than boronic acids. | Generally lower than boronic acids. |
| GC-MS Analysis of Reagent | Not directly analyzable (non-volatile) | Challenging due to potential on-column hydrolysis.[5] | Challenging due to potential on-column hydrolysis. |
Table 2: Expected GC-MS Quantifiable Products and Byproducts
| Analyte | Role in Reaction | Expected Retention Time (Relative) | Key Mass Fragments (m/z) |
| Biphenyl | Cross-coupling product | Intermediate | 154 (M+), 77 |
| Bromobenzene | Starting material | Shorter | 156/158 (M+), 77 |
| Benzene | Protodeboronation byproduct | Shortest | 78 (M+), 51 |
| Biphenyl (from homocoupling) | Homocoupling byproduct | Intermediate | 154 (M+), 77 |
| Phenylated Solvent | Reaction with solvent | Varies | Varies |
Experimental Protocols
A detailed experimental protocol for a model Suzuki coupling reaction followed by GC-MS analysis is provided below.
I. Suzuki-Miyaura Coupling Reaction Protocol
Materials:
-
This compound (1.2 mmol)
-
Bromobenzene (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Internal Standard (e.g., Dodecane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, bromobenzene, palladium(II) acetate, and triphenylphosphine.
-
Add toluene and stir the mixture for 10 minutes at room temperature.
-
Add the potassium carbonate solution in water to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir vigorously for 4 hours.
-
Monitor the reaction progress by taking aliquots at regular intervals for GC-MS analysis.
-
Upon completion, cool the reaction to room temperature.
-
Add a known amount of an internal standard (e.g., dodecane) for quantitative analysis.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dilute the crude product with a suitable solvent (e.g., ethyl acetate) to a known volume for GC-MS analysis.
II. GC-MS Analysis Protocol
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 amu
Sample Preparation for GC-MS:
-
Take a 100 µL aliquot of the final reaction mixture (containing the internal standard).
-
Dilute it with 900 µL of ethyl acetate in a GC vial.
-
Vortex the vial to ensure homogeneity.
Note on the analysis of the boronic ester: Direct GC-MS analysis of this compound is challenging due to its thermal lability and susceptibility to hydrolysis in the GC inlet.[5] The focus of the GC-MS analysis should be on the quantification of the volatile and thermally stable products and byproducts.
Visualizing the Process
To better understand the experimental and chemical processes, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for GC-MS analysis of a Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane and its derivatives. Understanding the precise structure of these boronate esters is crucial for their application in organic synthesis, materials science, and drug development. This document outlines the expected data from key analytical methods, offers detailed experimental protocols, and presents a logical workflow for structural confirmation.
Data Presentation: A Comparative Overview of Analytical Techniques
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information, leading to an unambiguous structural assignment. The table below summarizes the expected quantitative data from the most commonly employed analytical techniques.
| Analytical Technique | Parameter | This compound | 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane (for comparison) |
| ¹H NMR | Chemical Shift (δ) in ppm | Phenyl-H: ~7.2-7.8, CH₂: ~3.7, CH₃: ~1.0 | Phenyl-H: ~7.1-7.7, CH₂: ~3.7, Aryl-CH₃: ~2.4, C(CH₃)₂: ~1.0 |
| ¹³C NMR | Chemical Shift (δ) in ppm | Phenyl-C: ~127-135, C-B (ipso): Not typically observed, O-C: ~72, C(CH₃)₂: ~32, CH₃: ~22 | Phenyl-C: ~128-141, C-B (ipso): Not typically observed, O-C: ~72, C(CH₃)₂: ~32, Aryl-CH₃: ~21, CH₃: ~22 |
| ¹¹B NMR | Chemical Shift (δ) in ppm | ~28-30 | ~28-30 |
| Mass Spectrometry | Molecular Ion (m/z) | [M]⁺: 190.1165 | [M]⁺: 204.1322 |
| Key Fragments (m/z) | Fragmentation may involve loss of the phenyl group, and cleavage of the dioxaborinane ring. | Similar fragmentation pattern to the parent compound, with shifts corresponding to the additional methyl group. | |
| FTIR Spectroscopy | Key Absorption Bands (cm⁻¹) | ~3100-3000 (Ar C-H), ~2960-2850 (Alkyl C-H), ~1600, 1475 (Ar C=C), ~1350 (B-O), ~1200 (C-O) | Similar to the parent compound, with additional bands related to the tolyl group. |
| X-ray Crystallography | Crystal System | Data not available in searched literature. | Monoclinic |
| Space Group | Data not available in searched literature. | P2₁/n[1] | |
| Unit Cell Dimensions | Data not available in searched literature. | a = 11.03 Å, b = 6.13 Å, c = 17.11 Å, β = 98.6°[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR: Acquire the spectrum on a 75 MHz or higher field spectrometer using a proton-decoupled pulse sequence. A sufficient number of scans (typically >1024) and a longer relaxation delay (2-5 seconds) are required to obtain a good signal-to-noise ratio.
-
¹¹B NMR: Acquire the spectrum on a spectrometer equipped with a boron-observe probe. Use a boron-free probe and sample tube to avoid background signals. Chemical shifts are referenced to an external standard of BF₃·OEt₂ (0 ppm).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value that encompasses the molecular ion (e.g., 300).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in press.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is usually presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.
-
Data Collection: Mount a suitable single crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the collected data to obtain a set of unique reflections. Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data using full-matrix least-squares techniques.
Mandatory Visualization
The following diagram illustrates a typical workflow for the comprehensive structural validation of this compound derivatives.
References
A Comparative Guide to the Kinetics of Boronic Esters in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals engaged in carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of the boron reagent, specifically between boronic acids and their various ester derivatives, significantly impacts reaction kinetics, stability, and overall efficiency. This guide provides an objective comparison of the performance of different boronic esters in this critical transformation, supported by experimental data and detailed methodologies.
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between organoboron compounds and organic halides or triflates, proceeding through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1][2][3] The transmetalation step, where the organic moiety is transferred from boron to palladium, is often rate-determining and is profoundly influenced by the nature of the boronic ester.[1][4]
Quantitative Performance Comparison: Kinetic Data
Kinetic studies have revealed significant differences in the rates of transmetalation for various boronic esters. The following table summarizes key quantitative data from a study investigating pre-transmetalation intermediates in the Suzuki-Miyaura reaction. The data highlights that the structure of the diol component of the boronic ester has a substantial impact on the reaction rate, with some esters exhibiting significantly faster kinetics than the parent boronic acid.[5][6]
| Entry | Boron Reagent | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |
| 1 | Arylboronic acid | 5.78 ± 0.13 | 1.0 |
| 2 | Catechol boronic ester | 26.6 ± 0.70 | 4.6 |
| 3 | Glycol boronic ester | 133 ± 7.0 | 23.0 |
| 4 | Dimethyl boronic ester | 121 ± 1.0 | 21.0 |
| 5 | Boroxine | 53.9 ± 0.7 | 9.33 |
| 6 | α-hydroxyisobutyrate boronic ester | 2.26 ± 0.31 | 0.39 |
| 7 | Pinacol boronic ester | Sigmoidal kinetic profile | ~0.18 (estimated from reaction time) |
| 8 | Neopentyl boronic ester | Sigmoidal kinetic profile | ~3.3 (estimated from reaction time) |
Note: The formation of the cross-coupling product from each complex followed first-order behavior, except for the pinacol and neopentyl boronic esters which displayed sigmoidal kinetic profiles.[5] For these entries, relative rates are estimated from reaction times.
Mechanistic Insights
The significant rate enhancements observed for certain boronic esters, such as the glycol and dimethyl esters, suggest that these esters can undergo transmetalation directly without prior hydrolysis to the corresponding boronic acid.[5][7][8] Two critical factors have been identified that facilitate the transfer of the organic fragment from boron to palladium:
-
Creation of an empty coordination site on the palladium atom. [5][8]
-
The nucleophilic character of the ipso-carbon bound to boron. [5][8]
The electron density of the oxygen atoms in the boronic ester influences both of these factors.[5][8]
Experimental Protocols
General Procedure for Kinetic Analysis of Pre-transmetalation Complexes
The kinetic analysis of the pre-transmetalation complexes can be performed using 19F NMR spectroscopy.[6] The following is a general procedure:
-
A solution of the palladium complex is prepared in a suitable solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C).
-
A solution of the boronic ester (1.0 equivalent relative to the palladium complex) in the same solvent is added.
-
The reaction mixture is then warmed to the desired temperature (e.g., -30 °C).
-
The progress of the reaction is monitored by acquiring 19F NMR spectra at regular time intervals.
-
The formation of the cross-coupling product is tracked, and the rate constants are determined by fitting the data to a first-order kinetic model.[6]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagrams illustrate the key steps in the Suzuki-Miyaura cross-coupling reaction and the experimental workflow for kinetic analysis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the kinetic analysis of boronic esters.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Boron Reagents: A Cost-Benefit Analysis of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
In modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of organoboron reagent is a critical decision that profoundly impacts reaction efficiency, stability, and overall cost. 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane, the neopentyl glycol ester of phenylboronic acid, has emerged as a valuable tool for chemists. This guide provides an objective comparison between this reagent and its common alternatives—phenylboronic acid, phenylboronic acid pinacol ester, and potassium phenyltrifluoroborate—supported by comparative data to inform reagent selection for research and development.
Core Alternatives: An Overview
The primary alternatives to this compound in applications like the Suzuki-Miyaura coupling each present a unique profile of reactivity, stability, and cost.
-
Phenylboronic Acid: The parent compound in this class, it is often the most reactive species in cross-coupling reactions.[1][2] However, this high reactivity is coupled with poor stability; it is susceptible to decomposition via protodeboronation and can form cyclic trimeric anhydrides (boroxines), which complicates stoichiometry and storage.[1][3][4]
-
Phenylboronic Acid Pinacol Ester: A widely used alternative, this ester offers significantly improved stability over the free boronic acid.[1] It is generally a crystalline solid that is easier to handle, purify, and store, making it a reliable choice for multi-step syntheses.[1][3]
-
Potassium Phenyltrifluoroborate: These salts are exceptionally stable to both air and moisture, a significant advantage over boronic acids and esters.[4][5] Their stability and ease of handling as free-flowing crystalline solids make them highly attractive for a broad range of applications.[3][4]
Comparative Analysis: Performance, Stability, and Cost
The selection of an appropriate boron reagent hinges on a trade-off between reactivity, stability, and cost. The neopentyl glycol ester (this compound) occupies a strategic position within this landscape.
Stability and Handling: The defining advantage of boronate esters and trifluoroborate salts over boronic acids is their stability. Boronic acids are notoriously difficult to purify and have uncertain stoichiometry due to the presence of boroxine anhydrides.[5] In contrast, boronate esters like the pinacol and neopentyl glycol derivatives are typically stable, crystalline solids that are easier to handle and purify via standard column chromatography.[6][7] The six-membered ring of the neopentyl glycol ester imparts significant stability.[8][9] Potassium trifluoroborates represent the pinnacle of stability, being remarkably robust against air and moisture, which simplifies storage and handling procedures.[4][5]
Reactivity and Performance: While boronic acids are often considered the most reactive coupling partners, this is not always the case.[1][3] Some studies have shown that electron-rich esters, including neopentyl glycol esters, can lead to increased transmetalation rates compared to the parent boronic acid.[10] The reactivity of boronate esters can be complex, as they may hydrolyze in situ to the more reactive boronic acid or participate directly in the catalytic cycle.[1][10] A competition experiment in a nickel-catalyzed coupling found the neopentyl boronic ester to be more reactive than the corresponding pinacol ester, though both were less efficient than the trifluoroborate and the boronic acid in that specific system.[3]
The following diagram illustrates the key trade-offs between the different reagent classes.
Caption: Comparative attributes of phenylboron reagents.
The tables below summarize the key performance and cost metrics for the compared reagents. Yields are highly substrate- and condition-dependent; therefore, a qualitative assessment of general reactivity is provided.
Table 1: Performance and Attribute Comparison
| Reagent | General Reactivity | Stability | Handling & Purification | Key Advantage |
| Phenylboronic Acid | High to Very High | Low (prone to dehydration/protodeboronation)[1][3] | Difficult (hygroscopic, forms anhydrides)[5] | Low cost, high atom economy |
| Phenylboronic Acid Pinacol Ester | Moderate to High | High (stable solid)[1] | Easy (amenable to chromatography)[6] | Well-established, good balance |
| This compound | Moderate to High | High (stable six-membered ring)[8] | Easy (amenable to chromatography) | High stability, potentially enhanced reactivity[3][10] |
| Potassium Phenyltrifluoroborate | High | Very High (air- and moisture-stable)[4][5] | Easy (free-flowing crystalline solid) | Exceptional stability, broad compatibility |
Table 2: Cost-Benefit Analysis
| Reagent | Molecular Wt. ( g/mol ) | Representative Price (USD/25g) | Approx. Cost (USD/mol) | Cost-Benefit Summary |
| Phenylboronic Acid | 121.93 | $29.00 - $46.00[11][12] | $142 - $225 | Benefit: Lowest initial cost. Cost: Poor stability leads to waste and reproducibility issues. |
| Phenylboronic Acid Pinacol Ester | 204.07 | ~$282.00 | ~$3450 | Benefit: Reliable and stable. Cost: Significantly higher price than boronic acid. |
| This compound | 190.05 | ~$150.00 - $200.00 (estimated from 5g price)[13] | ~$2000 - $2600 | Benefit: High stability, potentially superior to pinacol esters. Cost: Premium price for enhanced features. |
| Potassium Phenyltrifluoroborate | 184.01 | ~$45.00 - $60.00 (for 10-25g)[14][15] | ~$400 - $550 | Benefit: Unmatched stability and ease of use. Cost: Higher cost than boronic acid but competitive. |
*Prices are estimates based on publicly available data from various suppliers (2025) and may vary significantly by vendor, purity, and quantity.
Experimental Protocols and Workflow
The choice of reagent directly influences the experimental workflow, particularly regarding handling precautions and reaction setup. Boronate esters offer a more streamlined and robust process compared to their boronic acid counterparts.
A flask is charged with this compound (1.0 eq.), the aryl halide partner (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.). The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). A degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) is added, and the mixture is heated to the desired temperature (typically 80-110 °C) until the reaction is complete as monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography.
The workflow diagram below contrasts the use of a stable boronate ester with a less stable boronic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 5123-13-7 | Benchchem [benchchem.com]
- 9. The application of Neopentyl glycol_Chemicalbook [chemicalbook.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 12. boronmolecular.com [boronmolecular.com]
- 13. calpaclab.com [calpaclab.com]
- 14. boronmolecular.com [boronmolecular.com]
- 15. Potassium phenyltrifluoroborate [oakwoodchemical.com]
Safety Operating Guide
Proper Disposal of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane (CAS No. 5123-13-7), a common reagent in organic synthesis. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.
Hazard and Disposal Overview
This compound, also known as Phenylboronic acid neopentyl glycol ester, is classified as a hazardous substance.[1] Improper disposal can pose risks to human health and the environment. The primary disposal route for this chemical is through a licensed professional waste disposal service.[2]
| Parameter | Information | Source |
| Chemical Name | This compound | TCI Chemicals |
| Synonyms | (5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzene, Phenylboronic Acid Neopentyl Glycol Ester | Fisher Scientific[1], TCI Chemicals |
| CAS Number | 5123-13-7 | Fisher Scientific[1] |
| Physical State | Solid | Fisher Scientific[1] |
| Waste Classification | Hazardous Waste | Fisher Scientific[1] |
| Disposal Method | Dispose of in accordance with local, regional, and national regulations through a licensed waste disposal company. | Fisher Scientific[1], Boron Molecular[2] |
| Contaminated Packaging | Dispose of this container to a hazardous or special waste collection point. | Fisher Scientific[1] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended.
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
Step-by-Step Disposal Procedure
The following protocol outlines the general steps for the safe disposal of this compound. Note: Always consult your institution's specific safety guidelines and local regulations.
Step 1: Waste Collection
-
Carefully sweep up the solid this compound, avoiding the creation of dust.[1]
-
Place the chemical waste into a suitable, clearly labeled, and sealed container for disposal.
Step 2: Contaminated Material Disposal
-
Any materials, such as weighing paper or disposable labware, that have come into direct contact with the chemical should be considered contaminated.
-
Place all contaminated materials in the same designated hazardous waste container.
Step 3: Decontamination
-
Thoroughly clean the work area where the chemical was handled.
-
Wash hands and any exposed skin with soap and water after completing the disposal procedure.
Step 4: Waste Storage and Pickup
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Arrange for pickup by your institution's licensed hazardous waste disposal service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This information is intended for guidance purposes only. Always refer to the Safety Data Sheet (SDS) and your local regulations for complete and specific disposal instructions.
References
Personal protective equipment for handling 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane, a versatile organoboron compound. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety Precautions:
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the workstation.[1][2]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound and related boronic acid derivatives.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][2][3] | To protect eyes from dust particles and potential splashes which can cause serious irritation.[1][2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) should be worn.[1][2][3] Gloves must be inspected before use and changed immediately if contaminated.[2][4] | To prevent skin contact and potential irritation.[1][2] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes are required.[2][5] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1] | To protect skin from accidental spills and contact.[2] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[1] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2] | To prevent inhalation and minimize the risk of respiratory tract irritation.[2][6] |
Operational Plan: Step-by-Step Handling Procedure
A meticulous operational protocol is crucial for the safe handling of this compound.
-
Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[2] The designated work area, preferably a chemical fume hood, should be clean and free of clutter.[2]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Handling:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[1]
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[1] Do not pour waste down the drain.[1]
-
Container Labeling: Label all hazardous waste containers with the words “HAZARDOUS WASTE” and the chemical name and percent composition of each constituent.
-
Container Management: Keep waste containers tightly capped at all times, except when adding waste. Segregate containers according to chemical compatibility.
-
Spill Cleanup: In the event of a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1] Avoid raising dust.[1][3]
-
Empty Containers: The first rinse of any empty chemical containers must be collected and disposed of as hazardous waste.[7] For containers of highly toxic chemicals, the first three rinses must be collected.[7]
Below is a workflow diagram illustrating the safe handling and disposal process for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. CAS#:201733-56-4 | 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane) | Chemsrc [chemsrc.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
